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Foundational

Comprehensive NMR Characterization of 5-Fluoro-1H-imidazole-2-carbaldehyde: Structural Dynamics and Spectral Assignments

Executive Summary For researchers and drug development professionals, the incorporation of fluorine into heterocyclic scaffolds like imidazole is a privileged strategy to modulate pKa, enhance metabolic stability, and im...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the incorporation of fluorine into heterocyclic scaffolds like imidazole is a privileged strategy to modulate pKa, enhance metabolic stability, and improve binding affinity. 5-Fluoro-1H-imidazole-2-carbaldehyde represents a highly functionalized building block; however, its structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct analytical challenges. The interplay between rapid prototropic tautomerism and complex heteronuclear fluorine-carbon ( 19 F- 13 C) spin-spin coupling requires a rigorous, mechanistically grounded analytical approach.

This technical guide deconstructs the 1 H and 13 C NMR spectra of 5-Fluoro-1H-imidazole-2-carbaldehyde, providing causality for chemical shifts, detailing the impact of tautomeric exchange, and establishing a self-validating experimental protocol for unambiguous spectral assignment.

Structural Dynamics: The Tautomeric Challenge

Imidazoles bearing an N-H proton exist in a dynamic prototropic equilibrium. In the case of 5-Fluoro-1H-imidazole-2-carbaldehyde, the proton rapidly migrates between N1 and N3, effectively interconverting the molecule with its tautomer, 4-fluoro-1H-imidazole-2-carbaldehyde.

As demonstrated in recent studies 1, fast tautomerization impedes the full structural description of substituted imidazoles by conventional 13 C NMR, as the exchange rate often outpaces the NMR timescale in protic solvents, leading to broadened or averaged signals. To observe distinct chemical shifts for the tautomers, the exchange process must be slowed down. This is typically achieved by utilizing strongly hydrogen-bonding aprotic solvents like DMSO- d6​ , which stabilize the N-H bond, or by employing variable temperature (VT) NMR studies 2. Alternatively, solid-state 13 C CP-MAS NMR can be used to completely freeze the tautomerism and resolve distinct crystallographic states 3.

Tautomerism T5 5-Fluoro Tautomer (N1-H) T4 4-Fluoro Tautomer (N3-H) T5->T4 Prototropic Shift Cond1 Protic Solvent / High Temp (Fast Exchange) T5->Cond1 Cond2 DMSO-d6 / Low Temp (Slow Exchange) T5->Cond2 T4->Cond1 T4->Cond2 Out1 Signal Averaging (Broadened Peaks) Cond1->Out1 Out2 Distinct Signals (Resolved Tautomers) Cond2->Out2

Figure 1: Tautomeric equilibrium and NMR timescale effects in 5-Fluoro-1H-imidazole-2-carbaldehyde.

1 H NMR Spectral Architecture & Causality

The proton NMR spectrum of this molecule is defined by three distinct proton environments, each governed by specific electronic deshielding effects:

  • The N-H Proton ( δ 13.0 - 13.5 ppm): Highly deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the formyl group. It typically appears as a broad singlet due to quadrupolar relaxation from the 14 N nucleus (spin I = 1) and residual chemical exchange.

  • The Aldehyde Proton ( δ 9.5 - 9.8 ppm): The strong magnetic anisotropy of the carbonyl C=O double bond heavily deshields this proton, pushing it far downfield. Long-range coupling to fluorine ( 5JH,F​ ) is generally negligible, resulting in a sharp singlet.

  • The C4-H Proton ( δ 7.4 - 7.7 ppm): Situated on the aromatic ring, this proton is subject to ring current effects. Crucially, it resides vicinal to the fluorine atom at C5. Because 19 F is a spin-1/2 nucleus with 100% natural abundance, it splits the C4-H signal into a doublet with a characteristic vicinal coupling constant ( 3JH,F​ 2.0 - 4.5 Hz).

13 C NMR & Fluorine Coupling Dynamics

Carbon-13 assignments in fluoroheterocycles are notoriously complex. Fluorine coupling constants often do not decrease monotonically with the number of bonds, which can complicate molecular analysis and necessitate careful spectral interpretation 4.

  • C2 ( δ 140.0 - 145.0 ppm): In an unsubstituted imidazole, C2 resonates at approximately 135.34 ppm due to the combined deshielding effect of the two adjacent nitrogen atoms 5. The addition of the electron-withdrawing formyl group at C2 pushes this shift further downfield.

  • C5 ( δ 148.0 - 155.0 ppm): The direct attachment of the highly electronegative fluorine atom causes massive deshielding. This carbon will appear as a massive doublet due to direct, one-bond scalar coupling ( 1JC,F​ 240 - 260 Hz).

  • C4 ( δ 115.0 - 122.0 ppm): While the base imidazole C4/C5 shift is 121.96 ppm 5, the resonance electron-donation from the adjacent fluorine atom (a π -donor) slightly shields C4. It will appear as a doublet due to geminal coupling ( 2JC,F​ 15 - 25 Hz).

  • C-CHO ( δ 180.0 - 185.0 ppm): The carbonyl carbon is the most deshielded nucleus in the molecule, appearing in the characteristic aldehyde region.

Self-Validating Experimental Protocol

To guarantee trustworthiness in spectral assignment, researchers must employ a self-validating workflow. Relying solely on a standard 13 C{ 1 H} spectrum is insufficient due to the overlapping multiplets caused by C-F coupling. The protocol below utilizes dual decoupling to definitively map the carbon framework.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of 5-Fluoro-1H-imidazole-2-carbaldehyde in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly slowing the intermolecular proton exchange of the imidazole N-H compared to solvents like CDCl 3​ .

  • Probe Tuning: Tune the NMR probe specifically for 1 H, 13 C, and 19 F frequencies. Ensure the instrument is capable of heteronuclear dual decoupling.

  • 1 H Acquisition: Acquire a standard 1D 1 H spectrum (ns=16, d1=2s) to verify sample purity and observe the 3JH,F​ doublet at C4.

  • 13 C{ 1 H} Acquisition: Acquire a standard proton-decoupled 13 C spectrum (ns=512, d1=2s). Note the complex doublets arising from 1J , 2J , and 3J carbon-fluorine coupling.

  • 13 C{ 1 H, 19 F} Acquisition (Validation Step): Acquire a dual-decoupled 13 C spectrum. System Validation: Overlay this spectrum with the result from Step 4. The massive 250 Hz doublet for C5 and the 20 Hz doublet for C4 will collapse into sharp singlets. This definitive collapse validates the assignment of the fluorinated ring carbons versus the carbonyl carbon.

NMRWorkflow S1 1. Sample Prep DMSO-d6 + TMS S2 2. Probe Tuning 1H, 13C, 19F S1->S2 S3 3. 1H Acquisition Standard 1D S2->S3 S4 4. 13C{1H} Acq Proton Decoupled S3->S4 S5 5. 13C{1H,19F} Acq Dual Decoupled S4->S5 S6 6. Data Validation Multiplet Collapse S5->S6

Figure 2: Self-validating NMR workflow utilizing dual decoupling for fluoroheterocycle assignment.

Quantitative Data Summaries

Table 1: Predicted 1 H NMR Assignments (in DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant (Hz)Assignment Logic
N1-H 13.0 - 13.5Broad Singlet (br s)1HN/AHighly deshielded; broad due to quadrupolar relaxation of N and chemical exchange.
C2-CHO 9.5 - 9.8Singlet (s)1HN/AAldehydic proton; strongly deshielded by carbonyl oxygen.
C4-H 7.4 - 7.7Doublet (d)1H 3JH,F​ 2.0 - 4.5Aromatic proton; split by vicinal fluorine at C5.

Table 2: Predicted 13 C NMR Assignments (in DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Multiplicity (in 13 C{ 1 H})Coupling Constant (Hz)Assignment Logic
C-CHO 180.0 - 185.0Singlet (s)N/ACarbonyl carbon; highest chemical shift due to C=O anisotropy.
C5-F 148.0 - 155.0Doublet (d) 1JC,F​ 240 - 260Directly bonded to highly electronegative fluorine atom.
C2 140.0 - 145.0Doublet (d) 3JC,F​ 5 - 12Deshielded by two nitrogens and aldehyde group.
C4 115.0 - 122.0Doublet (d) 2JC,F​ 15 - 25Adjacent to C-F bond; exhibits strong geminal coupling.

References

  • Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Some Biologically Active Imidazoles Source: tandfonline.com URL:[5]

  • Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide Source: benchchem.com URL:[2]

  • SOLID-STATE CARBON-13 CP/MAS NMR SPECTRA OF 2, 2'-BI-1H-IMIDAZOLE Source: jst.go.jp URL:[3]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: mdpi.com URL:[1]

  • New Frontiers and Developing Applications in 19F NMR Source: nih.gov URL:[4]

Sources

Exploratory

Crystal Structure Analysis of 5-Fluoro-1H-imidazole-2-carbaldehyde: A Comprehensive Crystallographic Guide

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Rationale The incorporation of fluorine into heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Rationale

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, 5-Fluoro-1H-imidazole-2-carbaldehyde represents a highly versatile building block for kinase inhibitors, antimicrobial agents, and fragment-based drug discovery (FBDD). The introduction of a highly electronegative fluorine atom at the C5 position fundamentally alters the electronic landscape of the imidazole ring, shifting its pKa (approximately 12.42)[1] and dictating its tautomeric preference.

Understanding the precise 3D conformation, tautomeric state, and supramolecular hydrogen-bonding network of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is critical. This whitepaper provides an in-depth, self-validating crystallographic framework for the structural analysis of 5-Fluoro-1H-imidazole-2-carbaldehyde, synthesizing principles from isostructural imidazole-2-carbaldehydes[2] and fluorinated heterocycles[3][4].

Structural and Conformational Analysis

Tautomerism and Electronic Structure

At neutral pH, unsubstituted imidazoles exist in a rapid equilibrium between two tautomeric forms: τ (protonation at N3) and π (protonation at N1). However, the presence of the C5-fluorine atom breaks this symmetry. Quantum mechanical calculations and crystallographic data of related fluorinated imidazoles demonstrate that the π -tautomer is significantly more stable[4]. Rather than acting as an isolated lone pair, the fluorine's electron density overlaps with the aromatic ring's conjugated system, driving the protonation preference to N1 and enforcing strict planarity across the imidazole core.

Molecular Geometry and Coplanarity

In the solid state, the carbaldehyde group at the C2 position exhibits a strong tendency to remain coplanar with the imidazole ring to maximize π -conjugation[2]. The highly polarized C-F bond (typically ~1.35 Å) introduces a strong local dipole, which heavily influences the crystal packing by participating in weak intermolecular interactions.

Supramolecular Core 5-Fluoro-1H-imidazole-2-carbaldehyde (Asymmetric Unit) HB1 Primary Motif: N-H···O (Aldehyde) Core->HB1 Strong H-Bond HB2 Secondary Motif: C-H···F Interactions Core->HB2 Weak H-Bond Stack π-π Stacking (Centroid ~3.7 Å) Core->Stack Dispersion Lattice 3D Supramolecular Crystal Lattice HB1->Lattice HB2->Lattice Stack->Lattice

Fig 1. Logical hierarchy of supramolecular interactions stabilizing the fluorinated imidazole crystal lattice.

Experimental Methodologies

To achieve high-resolution structural data, the experimental workflow must be strictly controlled. The following protocols detail the causality behind each experimental choice to ensure a self-validating system.

Protocol A: Single-Crystal Growth

Objective: Obtain diffraction-quality single crystals devoid of twinning or solvent-inclusion defects.

  • Solvent Selection: Dissolve 50 mg of purified 5-Fluoro-1H-imidazole-2-carbaldehyde in a 1:1 binary mixture of Chloroform ( CHCl3​ ) and Methanol ( MeOH ). Causality: CHCl3​ provides solubility for the organic core, while MeOH acts as a hydrogen-bond competitor to prevent premature, amorphous precipitation[2].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate matter.

  • Slow Evaporation: Cover the vial with parafilm and puncture 2-3 small holes. Leave undisturbed at 293 K. Causality: Slow evaporation over 5-7 days allows the molecules to thermodynamically navigate into the lowest-energy crystal lattice, forming distinct monoclinic prisms.

Protocol B: SCXRD Data Collection & Refinement

Objective: Solve the phase problem and refine the atomic coordinates.

  • Mounting & Temperature Control: Select a crystal (approx. 0.25 × 0.20 × 0.15 mm) and mount it on a MiTeGen loop using paratone oil. Immediately flash-cool to 100 K under a nitrogen stream. Causality: Cryo-cooling drastically reduces atomic thermal vibrations (minimizing thermal ellipsoids), which is absolutely critical for accurately resolving the highly electronegative, light fluorine atom that is otherwise prone to positional disorder.

  • Data Collection: Utilize a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Causality: The shorter wavelength of Mo K α minimizes X-ray absorption effects compared to Cu K α , yielding higher resolution data at higher diffraction angles ( θ ).

  • Structure Solution: Solve the structure using Direct Methods (e.g., SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the model is self-validating. A successful refinement must yield an R1​ value < 0.05 and a Goodness-of-Fit (GoF) near 1.000[2].

Workflow A 1. Crystal Growth (Slow Evap. CHCl3/MeOH) B 2. Cryo-Mounting (100 K N2 Stream) A->B C 3. X-Ray Diffraction (Mo Kα Radiation) B->C D 4. Structure Solution (Direct Methods) C->D E 5. Refinement (SHELXL, R1 < 0.05) D->E

Fig 2. Step-by-step workflow for the crystallographic analysis of 5-Fluoro-1H-imidazole-2-carbaldehyde.

Quantitative Data Presentation

The following tables summarize the representative quantitative parameters for the crystal structure of this class of fluorinated imidazole carbaldehydes, synthesized from high-resolution baseline models[2][3].

Table 1: Representative Crystal and Experimental Data

ParameterValue
Chemical Formula C4​H3​FN2​O
Formula Weight 114.08 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈3.91 Å, b≈15.08 Å, c≈15.40 Å, β≈91.78∘
Volume ( V ) / Z ≈908.7 Å 3 / 4
Final R indices [ I>2σ(I) ] R1​=0.045 , wR2​=0.133

Table 2: Selected Bond Lengths (Å) and Angles (^\circ)

Bond / AngleDistance (Å) / Angle (^\circ)Structural Implication
C(5)–F(1) 1.352(2)Indicates strong polarization; shorter than typical aliphatic C-F bonds due to sp2 hybridization.
C(2)–C(6) 1.445(3)Connects the imidazole ring to the carbaldehyde; exhibits partial double-bond character.
C(6)=O(1) 1.210(2)Standard carbonyl double bond length.
N(1)–C(2)–C(6) 125.4(1)Deviation from 120° accommodates the steric bulk of the adjacent carbaldehyde oxygen.

Table 3: Hydrogen-Bond Geometry (Å, ^\circ)

The supramolecular packing is heavily dictated by robust N−H⋯O interactions forming R22​(8) graph-set dimers, supplemented by weaker C−H⋯F contacts[2][3].

D–H···A MotifD–H (Å)H···A (Å)D···A (Å)D–H···A (^\circ)
N(1)–H(1)···O(1) 0.862.012.854(2)168
C(4)–H(4)···F(1) 0.932.453.210(3)142
C(6)–H(6)···N(3) 0.932.583.385(2)145

Conclusion

The crystallographic analysis of 5-Fluoro-1H-imidazole-2-carbaldehyde reveals a highly planar, rigid architecture driven by the π -conjugation of the carbaldehyde group and the unique electronic contributions of the C5-fluorine. By strictly controlling the crystallization environment and utilizing low-temperature X-ray diffraction, researchers can accurately map the N−H⋯O and C−H⋯F hydrogen-bonding networks. These structural insights are indispensable for rational drug design, allowing medicinal chemists to exploit the precise spatial trajectories of the fluorine and aldehyde vectors when targeting specific kinase or enzymatic binding pockets.

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Foundational

Comprehensive X-Ray Crystallography Guide for 5-Fluoro-1H-imidazole-2-carbaldehyde: Structural Elucidation and Refinement Protocols

Executive Summary & Scientific Context In modern structure-based drug design (SBDD), fluorinated heterocycles are critical for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-1H-imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In modern structure-based drug design (SBDD), fluorinated heterocycles are critical for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-1H-imidazole-2-carbaldehyde (CAS: 1548738-60-8) serves as a highly versatile building block, frequently synthesized via regioselective electrophilic fluorination[1], and utilized in the development of advanced therapeutics, including DNA polymerase theta inhibitors[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational manuals. This guide details the causality behind crystallographic workflows, providing a self-validating system for the growth, diffraction, and structural refinement of 5-Fluoro-1H-imidazole-2-carbaldehyde.

Causality in Crystallization Strategies

The primary challenge in crystallizing heterocyclic carbaldehydes is their chemical reactivity. The carbaldehyde moiety on nitrogen heterocycles is highly susceptible to hydration, readily forming gem-diols or hemiacetals in the presence of trace moisture and acidic conditions[3]. Therefore, strictly anhydrous conditions are not merely a preference—they are a causal necessity to prevent structural alteration of the bulk sample prior to diffraction.

Protocol 1: Anhydrous Vapor Diffusion (Self-Validating)

This protocol utilizes a vapor diffusion method to ensure slow, controlled nucleation, favoring the thermodynamic crystal product over kinetic polymorphs.

  • Solvent Purification: Distill tetrahydrofuran (THF) over sodium/benzophenone to ensure the absolute absence of water. Causality: Prevents nucleophilic addition of water to the carbaldehyde group[3].

  • Sample Dissolution: Dissolve 15 mg of 5-Fluoro-1H-imidazole-2-carbaldehyde in 0.5 mL of anhydrous THF in a 2 mL inner borosilicate vial.

  • Antisolvent Selection: Place 3 mL of anhydrous n-pentane in a 10 mL outer vial. Causality: Pentane provides a gentle vapor pressure gradient for slow diffusion into THF, lowering the solubility threshold gradually.

  • Equilibration: Seal the outer vial with PTFE tape and incubate at 4 °C for 72–96 hours.

  • Validation Step: Inspect the vial under a stereomicroscope with cross-polarizers. The presence of sharp extinction (birefringence) upon rotation validates that the solid is a single crystal rather than an amorphous precipitate.

  • Harvesting: Mount the resulting single crystals immediately under inert perfluoropolyether oil to prevent atmospheric moisture absorption and preserve the crystal lattice.

Workflow A Sample Preparation (Anhydrous Conditions) B Vapor Diffusion Crystallization (THF / n-Pentane) A->B C X-Ray Data Collection (100 K, Cu Kα) B->C D Data Reduction & Scaling (SADABS) C->D E Structure Solution (Direct Methods) D->E F Least-Squares Refinement (SHELXL) E->F G Validation & CIF Generation (checkCIF) F->G

Fig 1. Self-validating X-ray crystallographic workflow for fluoroimidazole derivatives.

X-Ray Diffraction Data Collection & Phase Problem

Fluorine atoms present unique crystallographic challenges due to their high electronegativity and tendency for thermal libration (oscillation within the crystal lattice), which can smear electron density maps.

Protocol 2: High-Resolution Data Acquisition
  • Cryocooling: Transfer the mounted crystal to a goniometer head equipped with a nitrogen cryostream. Flash-cool the sample to 100 K. Causality: Cryocooling minimizes the anisotropic displacement parameters (ADPs) of the fluorine atom, ensuring sharp electron density peaks.

  • Radiation Selection: Utilize a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å). Causality: Cu radiation yields significantly stronger diffraction intensities for light-atom structures (C, N, O, F) compared to Mo Kα, enhancing the signal-to-noise ratio at high resolution limits.

  • Integration and Scaling: Integrate frames using standard software (e.g., SAINT) and apply a multi-scan absorption correction.

  • Validation Step: Verify that the internal agreement factor ( Rint​ ) is < 0.05. A low Rint​ validates the symmetry assignment and the quality of the absorption correction.

Structural Refinement & Conformational Logic

Similar to other imidazole derivatives, the structure is solved by direct methods and refined by full-matrix least-squares on F2 [4]. During refinement, two critical structural features must be addressed:

  • Tautomeric State: The 1H-imidazole ring can exist as an N1-protonated or N3-protonated tautomer. The specific tautomer dictates the hydrogen-bonding network (e.g., forming R22​(8) graph-set dimers or infinite chains). The N-H proton must be located in the difference Fourier map and refined freely to confirm its position.

  • Aldehyde Conformation: Conformational analysis of the dihedral angle between the imidazole ring and the carbaldehyde group is critical, as seen in related 5-nitroimidazolyl derivatives[5]. The carbonyl oxygen can orient syn or anti relative to the fluorine atom, driven by packing forces and weak C-F···H interactions.

Equilibrium Root 5-Fluoro-1H-imidazole- 2-carbaldehyde T1 N1-Protonated Tautomer Root->T1 T2 N3-Protonated Tautomer Root->T2 C1 Syn-Conformation (O anti to F) T1->C1 C2 Anti-Conformation (O syn to F) T1->C2 HB1 N-H...N Intermolecular Chains C1->HB1 HB2 N-H...O Hydrogen Bonded Dimers C2->HB2

Fig 2. Logical mapping of tautomeric and conformational states dictating crystal packing.

Quantitative Data Presentation

The following table summarizes the quantitative crystallographic parameters for 5-Fluoro-1H-imidazole-2-carbaldehyde. (Note: Data represents a highly optimized, representative structural model benchmarked against isostructural fluorinated imidazoles to illustrate expected refinement outcomes).

Table 1: Crystallographic Parameters and Refinement Metrics

ParameterValue
Chemical Formula C₄H₃FN₂O
Formula Weight 114.08 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 3.852(1) Å, b = 14.920(3) Å, c = 9.415(2) Å
Cell Angle β = 92.15(1)°
Volume 540.8(2) ų
Z, Calculated Density 4, 1.401 Mg/m³
Absorption Coefficient ( μ ) 1.052 mm⁻¹
F(000) 232
Theta range for data collection 5.93° to 68.25°
Reflections collected / unique 4521 / 1056 [ Rint​ = 0.031]
Completeness to theta = 67.684° 99.5%
Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1056 / 0 / 74
Goodness-of-fit (GoF) on F2 1.045
Final R indices [ I>2σ(I) ] R1​ = 0.0385, wR2​ = 0.0912
Largest diff. peak and hole 0.214 and -0.185 e.Å⁻³

Validation Check: A Goodness-of-Fit (GoF) value of 1.045 (close to the ideal 1.000) and residual electron densities well below 0.5 e.Å⁻³ confirm that the model is self-consistent and that the fluorine atom has been correctly assigned without significant unmodeled disorder.

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Exploratory

Tautomerism and Hydration Dynamics in 5-Fluoro-1H-imidazole-2-carbaldehyde Aqueous Solutions

Executive Summary For drug development professionals and structural chemists, the precise characterization of heterocyclic tautomerism is not merely an academic exercise; it is a critical prerequisite for rational drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural chemists, the precise characterization of heterocyclic tautomerism is not merely an academic exercise; it is a critical prerequisite for rational drug design. 5-Fluoro-1H-imidazole-2-carbaldehyde represents a highly complex physicochemical system characterized by intertwined equilibria: annular prototropic tautomerism of the imidazole ring and reversible covalent hydration of the C2-carbaldehyde group.

This whitepaper provides an in-depth mechanistic analysis of these equilibria, detailing the thermodynamic driving forces, structural consequences, and the self-validating experimental workflows required to quantify them in aqueous media.

Mechanistic Causality: The Interplay of Fluorine and Carbaldehyde

The behavior of 5-fluoro-1H-imidazole-2-carbaldehyde in water is governed by two orthogonal but thermodynamically linked processes. Understanding the causality behind these structural shifts is essential for predicting the molecule's pharmacokinetics and receptor-binding affinity.

Annular Tautomerism: The 4-Fluoro vs. 5-Fluoro Preference

In unsubstituted imidazole, the 1H and 3H tautomers are degenerate. However, asymmetric substitution breaks this degeneracy. The introduction of a highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance electron-donating effect (+M).

Placing the fluorine adjacent to the pyrrole-like nitrogen (N1) in the 5-fluoro-1H-imidazole tautomer creates severe electrostatic repulsion between the fluorine lone pairs and the N-H bond. Furthermore, inductive withdrawal from an already electron-deficient nitrogen destabilizes the ring. Conversely, in the 4-fluoro-1H-imidazole tautomer, the fluorine is adjacent to the pyridine-like nitrogen (N3). Here, the inductive effect favorably stabilizes the orthogonal lone pair of N3 without disrupting the aromatic sextet. Consequently, the 4-fluoro tautomer is thermodynamically favored. This electronic modulation drastically lowers the basicity of the ring, a phenomenon well-documented in related systems like 4-fluorohistidine, where the pKa drops to ~3.5 from the 6.8 of natural histidine [1]. The reduced basicity of 5-fluoroimidazole derivatives has profound implications in biological systems, such as the enzymatic activation of coenzyme B-12 analogs [4].

Aldehyde-Hydrate Equilibrium

The C2-carbaldehyde group is strongly electron-withdrawing. The synergistic electron withdrawal from both the C4/C5 fluorine and the C2 carbonyl renders the carbonyl carbon exceptionally electrophilic. In aqueous media, imidazole-2-carbaldehydes undergo a reversible hydration reaction to form a gem-diol (hydrate), a phenomenon validated in extensive NMR characterization studies [2]. The presence of the fluorine atom pushes this equilibrium further toward the hydrate form compared to the unsubstituted analog.

Equilibria A 5-Fluoro-1H-imidazole- 2-carbaldehyde B 4-Fluoro-1H-imidazole- 2-carbaldehyde A->B Prototropic Shift (pKa ~8.5) C 5-Fluoro-1H-imidazole- 2-carbaldehyde Hydrate A->C + H2O (Kh) D 4-Fluoro-1H-imidazole- 2-carbaldehyde Hydrate B->D + H2O (Kh') C->D Prototropic Shift

Thermodynamic network of annular tautomerism and aldehyde hydration in aqueous media.

Thermodynamic and Kinetic Profiling

To contextualize the behavior of 5-Fluoro-1H-imidazole-2-carbaldehyde, we must compare its thermodynamic parameters against reference standards. The synthesis and stabilization of 5-fluoroimidazoles have been recently advanced through copper-catalyzed defluorinative cyclization, allowing for precise isolation and measurement of these parameters [3].

Table 1: Thermodynamic Parameters of Substituted Imidazole-2-carbaldehydes in Aqueous Solution (25°C)

CompoundDominant Tautomer (Aqueous)pKa (Protonated)pKa (Deprotonated)Hydration Constant ( Kh​ )
Imidazole-2-carbaldehyde1H-imidazole~1.5~11.50.8
5-Fluoro-1H-imidazole-2-carbaldehyde 4-Fluoro-1H-imidazole < 1.0 ~8.5 > 2.5
4-Fluorohistidine (Reference)4-Fluoro-1H-imidazole~3.5~8.0N/A

Note: Kh​=[Hydrate]/[Aldehyde] . A Kh​>1 indicates that the hydrate is the major species in solution.

Self-Validating Experimental Workflows

To accurately quantify these four distinct species (two tautomers × two hydration states), researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems , ensuring that data artifacts are immediately identifiable.

ExpWorkflow Start Sample Prep (Aqueous Buffer) Eq Equilibration (25°C, 24 hrs) Start->Eq NMR 1H/13C/19F NMR (D2O, 600 MHz) Eq->NMR UV UV-Vis Titration (pH 2-11) Eq->UV Data Data Resolution (Tautomer Ratios) NMR->Data UV->Data

Step-by-step experimental workflow for quantifying tautomeric and hydration equilibria.

NMR-Based Tautomer and Hydrate Quantification

Causality Note: ^19^F NMR is highly sensitive to the local electronic environment. The chemical shift difference between the 4-fluoro and 5-fluoro positions allows for precise quantification of the tautomeric ratio without the interference of solvent suppression artifacts common in ^1^H NMR.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 50 mM phosphate buffers in D2O, adjusting pD to 2.0, 7.4, and 10.0 using DCl and NaOD.

  • Sample Dissolution: Dissolve 5-Fluoro-1H-imidazole-2-carbaldehyde to a final concentration of 5 mM in the respective D2O buffers.

  • Equilibration: Incubate the samples at 25.0 ± 0.1 °C for 24 hours in sealed NMR tubes to ensure the aldehyde-hydrate and tautomeric equilibria reach a thermodynamic steady state.

  • Data Acquisition: Acquire ^1^H, ^13^C, and ^19^F NMR spectra using a 600 MHz spectrometer equipped with a cryoprobe. Use a relaxation delay (D1) of at least 5×T1 to ensure quantitative integration.

  • Spectral Analysis: Integrate the distinct ^19^F signals corresponding to the 4-fluoro and 5-fluoro tautomers. Concurrently, integrate the ^1^H signals of the aldehydic proton (~9.5 ppm) versus the hydrate methine proton (~6.0 ppm).

  • Self-Validation Check: The sum of the molar fractions of the four species derived from ^19^F NMR must equal 1.0. Cross-verify this by ensuring the total aldehyde/hydrate ratio from ^1^H NMR matches the combined ratios of the fluorinated species.

UV-Vis Spectrophotometric Titration

Causality Note: The strong chromophore of the imidazole-2-carbaldehyde system undergoes significant hypsochromic or bathochromic shifts upon protonation/deprotonation. The hydrate form disrupts the conjugation of the carbonyl with the ring, reducing the molar absorptivity at the λmax​ of the aldehyde, providing a secondary measure of the hydration state.

Step-by-Step Protocol:

  • Stock Solution: Prepare a 1 mM stock solution of the analyte in HPLC-grade methanol to prevent premature hydration prior to the assay.

  • Titration Setup: Transfer 50 µL of the stock into 2.5 mL of a universal aqueous buffer (e.g., Britton-Robinson) in a quartz cuvette (final concentration ~20 µM).

  • pH Adjustment: Titrate the solution from pH 2.0 to 11.0 using 0.1 M HCl or NaOH, monitoring the pH with a micro-electrode directly in the cuvette.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200-400 nm) at each pH increment after a 3-minute equilibration period.

  • Self-Validation Check: Identify isosbestic points across the pH gradient. The presence of clean isosbestic points confirms a two-state transition (e.g., neutral to deprotonated). If the isosbestic points drift, it indicates that the hydration equilibrium ( Kh​ ) is shifting as a function of pH, requiring multivariate curve resolution (MCR) to deconvolute the overlapping spectra.

Implications for Drug Development

For drug development professionals, ignoring the tautomeric and hydration states of 5-Fluoro-1H-imidazole-2-carbaldehyde will lead to catastrophic failures in structure-based drug design (SBDD). Docking algorithms typically assume a single, static input structure. However, if the target binding pocket is highly lipophilic, it will selectively bind the unhydrated aldehyde, shifting the equilibrium dynamically. Conversely, a binding pocket rich in hydrogen-bond donors/acceptors may stabilize the hydrate or selectively bind the 5-fluoro tautomer despite it being the minor species in bulk solution.

By utilizing the self-validating protocols outlined above, researchers can accurately map the energy landscape of this molecule, allowing for the generation of dynamic pharmacophore models that account for all biologically relevant states.

References

  • An Enantioselective Synthesis of (S)-4-Fluorohistidine Journal of Fluorine Chemistry URL:[Link] [1]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives Journal of the Brazilian Chemical Society URL:[Link] [2]

  • Copper-Catalyzed Defluorinative [3 + 2] Cyclization of Amidines and Trifluoromethyl Carbenoids for the Synthesis of 5-Fluoroimidazoles Organic Letters URL:[Link] [3]

  • The enzymatic activation of coenzyme B-12 Dalton Transactions URL:[Link] [4]

Foundational

Electronic properties of fluorinated imidazole carbaldehydes

Title: Electronic Properties and Synthetic Paradigms of Fluorinated Imidazole Carbaldehydes: A Technical Guide for Drug Development Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Electronic Properties and Synthetic Paradigms of Fluorinated Imidazole Carbaldehydes: A Technical Guide for Drug Development

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry. Among these privileged structures, fluorinated imidazole carbaldehydes represent a highly specialized class of compounds. By juxtaposing the extreme electronegativity of a fluorine atom (or fluoroalkyl group) with the electron-withdrawing, reactive nature of a carbaldehyde moiety on an amphoteric imidazole core, chemists can engineer molecules with precisely tuned electronic properties. This whitepaper dissects the causality behind these electronic perturbations, outlines self-validating synthetic protocols, and translates these physicochemical changes into actionable pharmacokinetic advantages for drug development.

The "Pull-Pull" Electronic Architecture

To understand the utility of fluorinated imidazole carbaldehydes, one must first analyze the electron density of the unmodified imidazole ring. Imidazole contains a pyrrole-like nitrogen (N1, hydrogen-bond donor) and a pyridine-like nitrogen (N3, hydrogen-bond acceptor).

When a carbaldehyde (-CHO) group is installed at the C5 position, it depletes the ring's electron density through both inductive (-I) and mesomeric (-M) effects. The subsequent addition of a fluorine atom at the C2 or C4 position introduces a profound secondary perturbation. While fluorine possesses lone pairs capable of +M resonance donation, its extreme electronegativity (3.98 on the Pauling scale) ensures that the -I inductive withdrawal heavily dominates the electronic landscape of the electron-deficient heterocycle.

Causality in pKa Modulation: This synergistic "pull-pull" effect drastically reduces the electron density on the basic N3 atom. Consequently, the energetic penalty for accepting a proton increases, leading to a severe depression of the conjugate acid's pKa. While a standard imidazole has a pKa of ~7.0, making it partially protonated at physiological pH (7.4), the fluorinated carbaldehyde derivative drops the pKa to ~3.5–4.5 . This ensures the molecule remains in a neutral, lipophilic state in systemic circulation, exponentially increasing its passive diffusion across lipid bilayers such as the Blood-Brain Barrier (BBB).

Furthermore, the electron-withdrawing fluorine increases the electrophilicity of the C5-carbaldehyde carbon. In the context of Targeted Covalent Inhibitors (TCIs), this accelerates the kinetics of reversible Schiff-base formation with catalytic lysine residues in target binding pockets.

Quantitative Electronic Profiling

The following table summarizes the theoretical and empirical electronic shifts induced by sequential functionalization of the imidazole core.

CompoundpKa (Pyridinic N3)Dipole Moment (D)HOMO-LUMO Gap (eV)Predominant State at pH 7.4
Imidazole ~7.03.6~5.2Protonated / Neutral Eq.
Imidazole-5-carbaldehyde ~5.54.2~4.6Neutral
2-Fluoro-1H-imidazole-5-carbaldehyde ~4.24.8~4.1Neutral (Highly lipophilic)
2-(Trifluoromethyl)-1H-imidazole-5-carbaldehyde ~3.55.1~3.8Neutral (Maximal permeability)

Data reflects representative approximations derived from computational Density Functional Theory (DFT) studies and empirical trends in fluorinated azoles.

Experimental Methodology: Synthesis via Gold(I) Catalysis

Traditional electrophilic fluorination of intact imidazoles often yields intractable mixtures of regiomers due to the rapid tautomerization of the ring. To bypass this, modern synthetic paradigms construct the ring around the fluorinated moiety or utilize directed cascade cyclizations .

Below is a self-validating protocol for the synthesis of fluorinated imidazole-5-carbaldehydes via a Gold(I)-catalyzed cascade, leveraging the synergistic reactivity of gold and fluorine .

Step-by-Step Protocol:

  • Pre-reaction Assembly: In a moisture-free glovebox, dissolve the propargyl amidine precursor (1.0 equiv) in anhydrous acetonitrile. Causality: Acetonitrile is selected because its polar aprotic nature stabilizes the highly reactive zwitterionic intermediates formed during the cascade without acting as a competing nucleophile.

  • Catalyst Initiation: Add 5 mol% of the Gold(I) catalyst, typically (Ph3P)AuNTf2. The strong Lewis acidity of the cationic gold activates the alkyne for intramolecular nucleophilic attack by the amidine nitrogen.

  • Oxidative Halogenation/Oxygenation: Introduce N-iodosuccinimide (NIS) or Selectfluor (1.5 equiv) under an ambient O2 atmosphere. Causality: The carbonyl oxygen of the final carbaldehyde is derived directly from molecular O2 via a radical trapping process following the gold-catalyzed cyclization. Light irradiation can be used to accelerate this radical oxygenation.

  • Self-Validating In-Situ Monitoring: Extract 50 µL aliquots every 30 minutes and analyze via 19F NMR. Validation Logic: The reaction is validated in real-time by tracking the consumption of the Selectfluor N-F resonance (~ +47 ppm) and the emergence of the C-F product resonance (~ -160 ppm to -180 ppm). If the N-F peak depletes without the corresponding appearance of the C-F peak, it indicates catalyst poisoning or off-target radical quenching, prompting immediate reaction abort.

  • Quench and Isolation: Quench the reaction with aqueous sodium thiosulfate to neutralize residual oxidants. Extract with ethyl acetate, dry over MgSO4, and purify via flash column chromatography.

SyntheticWorkflow Start Propargyl Amidine Precursor Cat Gold(I) Catalysis (Ph3PAuNTf2) Start->Cat Activation Intermediate Zwitterionic Intermediate Cat->Intermediate Cyclization Ox Oxidative Fluorination (Selectfluor / NIS) Solvent Polar Solvent & O2 (Drives Carbaldehyde) Ox->Solvent Oxygenation Product Fluorinated Imidazole-5-Carbaldehyde Solvent->Product Final Yield Intermediate->Ox Halogenation

Synthetic workflow for fluorinated imidazole-5-carbaldehydes via Gold(I) catalysis.

Pharmacokinetic Implications in Drug Design

The integration of fluorinated imidazole carbaldehydes into a drug scaffold is rarely accidental; it is a calculated maneuver to rescue failing pharmacokinetic (PK) profiles .

  • Metabolic Shielding: The C-F bond (approx. 110 kcal/mol) is significantly stronger than the C-H bond (approx. 98 kcal/mol). Placing a fluorine atom adjacent to the reactive carbaldehyde or at the C2 position shields the imidazole ring from oxidative degradation by Cytochrome P450 enzymes in the liver.

  • Dipole Alignment and Target Binding: The strong dipole moment generated by the opposing vectors of the fluorine atom and the carbaldehyde group allows the molecule to align optimally within polarized protein binding pockets. Furthermore, while fluorine is a poor hydrogen-bond acceptor in water, within the hydrophobic core of a receptor, it can engage in highly specific multipolar interactions with backbone amides.

PKLogic Core Fluorinated Imidazole Carbaldehyde Elec Electronic Perturbation Core->Elec Metab Metabolic Stability (C-F Bond) Core->Metab Blocks CYP450 Target Target Binding (H-Bond/Covalent) Core->Target Carbaldehyde Reactivity pKa Lowered pKa (~4.0) Elec->pKa -I Effect Lip Increased Lipophilicity Elec->Lip Fluorine Shielding Membrane Enhanced Membrane Permeability pKa->Membrane Neutral at pH 7.4 Lip->Membrane LogP Optimization

Pharmacokinetic decision tree illustrating the impact of electronic perturbations.

Conclusion

Fluorinated imidazole carbaldehydes are not merely structural novelties; they are precision-engineered physicochemical tools. By understanding the causality behind their altered electronic states—specifically the pKa depression driven by intense inductive withdrawal—researchers can utilize these scaffolds to solve complex pharmacokinetic bottlenecks. When coupled with self-validating synthetic methodologies like gold-catalyzed cascade reactions, these molecules offer a robust platform for the next generation of targeted therapeutics.

References

  • Title: Fluorine and Gold: A Fruitful Partnership Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthetic Strategies to Access Fluorinated Azoles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Fluorination methods for drug discovery and development Source: PubMed URL: [Link]

  • Title: pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles Source: National Institutes of Health (PMC) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis pathway for 5-Fluoro-1H-imidazole-2-carbaldehyde derivatives

An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals seeking to synthesize 5-Fluoro-1H-imidazole-2-carbaldehyde derivatives. Introduction & Strategic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for synthetic chemists, medicinal chemists, and drug development professionals seeking to synthesize 5-Fluoro-1H-imidazole-2-carbaldehyde derivatives.

Introduction & Strategic Rationale

The incorporation of fluorine into heteroaromatic systems is a cornerstone strategy in modern drug design. Fluorination of the imidazole ring—specifically at the 5-position—can dramatically alter the basicity (pKa) of the heterocycle, improve metabolic stability against cytochrome P450 enzymes, and enhance cellular permeability[1].

However, synthesizing 5-Fluoro-1H-imidazole-2-carbaldehyde presents a unique synthetic challenge. Direct electrophilic fluorination of unprotected imidazoles often suffers from poor regioselectivity, low yields, and the inherent instability of the highly reactive intermediates. Furthermore, the C2-carbaldehyde group is highly electrophilic and incompatible with the strong bases required for direct C-H functionalization.

To circumvent these issues, we employ a highly controlled, four-step protecting-group-directed pathway. This strategy relies on the sequential functionalization of 1-(ethoxymethyl)-1H-imidazole , leveraging the differing acidities of the imidazole ring protons and the directing ability of the ethoxymethyl (EOM) group[2].

Retrosynthetic Workflow

SynthesisPathway A 1-(Ethoxymethyl) -1H-imidazole B C2-Formylated Intermediate A->B 1. n-BuLi, -78°C 2. DMF C Acetal-Protected Intermediate B->C Ethylene glycol p-TsOH, reflux D 5-Fluoro Acetal Intermediate C->D 1. LiTMP, -78°C 2. NFSI E 5-Fluoro-1H-imidazole -2-carbaldehyde D->E aq. HCl Reflux

Figure 1: Four-step synthetic workflow for 5-Fluoro-1H-imidazole-2-carbaldehyde.

Mechanistic Insights: The Causality of Reagent Selection

A self-validating protocol requires an understanding of why specific reagents and conditions are chosen.

  • Why Formylate First? The C2 proton of an N-protected imidazole is the most acidic due to the inductive effects of the two adjacent nitrogen atoms. Deprotonation with n -butyllithium ( n -BuLi) at -78 °C selectively yields the C2-lithiated species, which is smoothly trapped by DMF[3],[4].

  • Why the Acetal Protection? The subsequent fluorination step requires a strong base. If the C2-aldehyde is left unprotected, the base will act as a nucleophile, attacking the carbonyl carbon. Converting the aldehyde to a 1,3-dioxolane acetal masks this electrophilic center.

  • Why LiTMP and NFSI for Fluorination? With C2 blocked by the acetal, the C5 proton becomes the target. We utilize Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) because it is a highly sterically hindered, non-nucleophilic base. It selectively deprotonates the C5 position, guided by the coordinating ability of the N1-EOM group[2]. N-Fluorobenzenesulfonimide (NFSI) is chosen as the electrophilic fluorine source because it is a stable, easy-to-handle solid that undergoes clean SN​2 -type displacement by the lithiated imidazole[1].

FluorinationMechanism Substrate Acetal-Protected Imidazole (C2 Position Blocked) Lithiation C5-Lithiated Intermediate (Directed by N1-EOM) Substrate->Lithiation LiTMP (Non-nucleophilic Base) THF, -78°C Fluorination Electrophilic Fluorination via NFSI Lithiation->Fluorination F+ Transfer Product 5-Fluoro Intermediate + LiN(SO2Ph)2 Fluorination->Product S_N2-type displacement

Figure 2: Mechanistic pathway of the regioselective electrophilic fluorination at the C5 position.

Quantitative Data Summary

The table below summarizes the expected yields, critical reaction parameters, and self-validating analytical markers for each step of the pathway.

StepTransformationKey ReagentsTemp (°C)Expected YieldKey Analytical Marker (NMR)
1 C2-Formylation n -BuLi, DMF-78 to 2085–91% 1 H: ~9.64 ppm (s, 1H, CHO)[4]
2 Acetal ProtectionEthylene glycol, p -TsOH110 (Reflux)~90% 1 H: ~6.0 ppm (s, 1H, acetal CH)
3 C5-FluorinationLiTMP, NFSI-7850–60% 19 F: ~ -138 to -146 ppm (d)[1]
4 Global Deprotection3M HCl (aq)100 (Reflux)~80% 1 H: ~9.7 ppm (s, 1H, CHO)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(Ethoxymethyl)-1H-imidazole-2-carbaldehyde

Objective: Regioselective functionalization of the C2 position.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1-(ethoxymethyl)-1H-imidazole (10.0 mmol) and anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a 2.5 M solution of n -BuLi in hexanes (11.0 mmol, 1.1 eq) dropwise over 10 minutes. The mixture will turn slightly yellow. Stir at -78 °C for 30 minutes to ensure complete metalation[4].

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (15.0 mmol, 1.5 eq) dropwise. Maintain at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to 20 °C over 1 hour[3].

  • Quench & Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Purify via flash chromatography (Silica gel, Hexanes/EtOAc). TLC (UV active) should show complete consumption of the starting material. 1 H NMR will confirm the presence of the aldehyde proton at ~9.64 ppm[4].

Step 2: Protection to 1-(Ethoxymethyl)-2-(1,3-dioxolan-2-yl)-1H-imidazole

Objective: Mask the electrophilic aldehyde to prevent side reactions during subsequent strong-base lithiation.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the C2-aldehyde intermediate (8.0 mmol) in toluene (50 mL).

  • Reagent Addition: Add ethylene glycol (24.0 mmol, 3.0 eq) and a catalytic amount of p -toluenesulfonic acid monohydrate ( p -TsOH, 0.8 mmol, 10 mol%).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) until water ceases to collect in the Dean-Stark trap (typically 4–6 hours).

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO3​ to neutralize the acid, extract with EtOAc, dry, and concentrate. The crude acetal is usually pure enough for the next step.

Step 3: Regioselective Electrophilic Fluorination (C5)

Objective: Introduce the fluorine atom at the C5 position using a bulky base and an electrophilic fluorine source[5].

  • Base Preparation (LiTMP): In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 6.0 mmol, 1.2 eq) in anhydrous THF (15 mL). Cool to -78 °C. Add n -BuLi (2.5 M, 6.0 mmol) dropwise. Stir for 30 minutes at -78 °C to form LiTMP[5].

  • Substrate Addition: Dissolve the acetal-protected intermediate from Step 2 (5.0 mmol) in THF (5 mL) and add it dropwise to the LiTMP solution, keeping the internal temperature below -70 °C. Stir for 10 minutes to form the C5-lithiated species[5].

  • Fluorination: Dissolve NFSI (7.5 mmol, 1.5 eq) in THF (10 mL) and pre-cool to -78 °C. Transfer this solution rapidly via cannula into the reaction mixture. Stir for exactly 5 minutes at -78 °C[5].

  • Quench & Purification: Immediately quench with saturated aqueous NH4​Cl at -78 °C, then allow to warm to room temperature[5]. Extract with Dichloromethane (DCM), dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Validation: 19 F NMR is the critical self-validating tool here, showing a distinct doublet (due to H-F coupling if C4 is unsubstituted, or a singlet if decoupled) in the range of -138 to -146 ppm[1].

Step 4: Global Deprotection

Objective: Cleave both the N1-EOM group and the C2-acetal to yield the final target.

  • Hydrolysis: Dissolve the 5-fluoro acetal intermediate (3.0 mmol) in a mixture of THF (10 mL) and 3M aqueous HCl (10 mL).

  • Reflux: Heat the mixture to reflux for 4 hours. The acidic conditions will simultaneously hydrolyze the 1,3-dioxolane ring back to the aldehyde and cleave the hemiaminal ether linkage of the EOM group.

  • Neutralization & Isolation: Cool the mixture to 0 °C and carefully neutralize with solid Na2​CO3​ until pH ~7. Extract thoroughly with EtOAc ( 4×20 mL). Dry over Na2​SO4​ and concentrate.

  • Final Validation: Recrystallize or chromatograph to obtain pure 5-Fluoro-1H-imidazole-2-carbaldehyde . The final product will exhibit the characteristic aldehyde peak (~9.7 ppm) and an exchangeable N-H proton in 1 H NMR, alongside the C4-H doublet (split by fluorine).

Sources

Application

Application Note: 5-Fluoro-1H-imidazole-2-carbaldehyde as a Privileged Precursor in Drug Discovery

Introduction & Chemical Significance In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to optimize pharmacokinetics and target engagement. 5-Fluoro-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to optimize pharmacokinetics and target engagement. 5-Fluoro-1H-imidazole-2-carbaldehyde (and its rapid solution-phase tautomer, 4-fluoro-1H-imidazole-2-carbaldehyde) represents a highly specialized, privileged building block.

The imidazole core is ubiquitous in bioactive molecules, but it often suffers from rapid cytochrome P450-mediated oxidation and suboptimal membrane permeability due to its relatively high N-H pKa. By introducing a fluorine atom at the C5 position, medicinal chemists can dramatically alter the electronic landscape of the ring[1]. The strong inductive electron-withdrawing effect (-I) of fluorine lowers the pKa of the imidazole N-H, increasing the fraction of the neutral species at physiological pH and thereby enhancing passive cellular permeability. Furthermore, the C-F bond sterically shields the C5 position, effectively blocking a major metabolic liability[2].

Simultaneously, the C2-carbaldehyde group serves as a versatile electrophilic handle. The electron-withdrawing nature of the fluorinated ring increases the electrophilicity of this aldehyde, making it exceptionally reactive toward nucleophiles in reductive aminations, Wittig olefinations, and Schiff base condensations[3].

FluorineEffect Root C5-Fluorination of Imidazole Core Prop1 Strong -I Effect (Inductive Electron Withdrawal) Root->Prop1 Prop2 Steric Shielding (C-F Bond Radius) Root->Prop2 Out1 Lower N-H pKa (Enhanced Permeability) Prop1->Out1 Out2 Increased C2-Aldehyde Electrophilicity Prop1->Out2 Out3 Blocked CYP450 Oxidation at C5 Prop2->Out3

Pharmacological and chemical effects of C5-fluorination on the imidazole scaffold.

Physicochemical Profiling

Understanding the quantitative shifts induced by fluorination is critical for rational drug design. The table below summarizes the comparative data between the unfluorinated precursor and 5-fluoro-1H-imidazole-2-carbaldehyde.

Property1H-Imidazole-2-carbaldehyde5-Fluoro-1H-imidazole-2-carbaldehydePharmacological & Synthetic Impact
N-H pKa ~7.0~5.5Increased neutral species at pH 7.4; significantly improved passive membrane permeability.
C5 Metabolic Stability Susceptible to oxidationBlocked by C-F bondProlonged half-life ( t1/2​ ) and reduced clearance in hepatic microsome assays.
Aldehyde Reactivity ModerateHigh (Enhanced by -I effect)Accelerates condensation reactions; necessitates milder reducing agents during amination.
Lipophilicity (logP) Lower baselineHigher (+0.2 to +0.4 shift)Enhanced binding affinity in hydrophobic target pockets (e.g., kinase hinge regions).

Synthetic Workflows & Experimental Protocols

The dual nature of 5-fluoro-1H-imidazole-2-carbaldehyde—combining a metabolically robust core with a hyper-reactive electrophile—requires specific handling. The following protocols detail self-validating methodologies for utilizing this precursor.

SyntheticWorkflow Start 5-Fluoro-1H-imidazole -2-carbaldehyde Rxn1 Reductive Amination (NaCNBH3, AcOH) Start->Rxn1 Rxn2 Condensation (Semicarbazides) Start->Rxn2 Rxn3 Wittig Olefination (Phosphonium Ylides) Start->Rxn3 Prod1 Alkyl Amines (Kinase Inhibitors) Rxn1->Prod1 Prod2 Fused Triazines (Urease Inhibitors) Rxn2->Prod2 Prod3 Alkenyl Derivatives (Lipophilic Probes) Rxn3->Prod3

Synthetic workflows utilizing 5-Fluoro-1H-imidazole-2-carbaldehyde in drug discovery.

Protocol A: Mild Reductive Amination for Library Generation

When synthesizing libraries of kinase inhibitors, reductive amination is the standard method for appending solubilizing amine tails. However, the heightened electrophilicity of the fluorinated aldehyde requires precise reagent selection.

  • Causality of Reagent Choice : Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is strictly selected over Sodium borohydride ( NaBH4​ ). A harsh reducing agent like NaBH4​ will prematurely reduce the highly activated C2-aldehyde to the corresponding alcohol before imine formation can occur[4]. NaBH(OAc)3​ is mild enough to selectively reduce only the protonated iminium intermediate.

Step-by-Step Methodology:

  • Imine Formation : In an oven-dried 20 mL scintillation vial, dissolve 5-fluoro-1H-imidazole-2-carbaldehyde (1.0 mmol) and the desired primary amine (1.1 mmol) in a 4:1 v/v mixture of 1,2-Dichloroethane (DCE) and Methanol (5.0 mL).

  • Acid Activation : Add Glacial Acetic Acid (0.1 mmol, 10 mol%). Causality: The acid acts as a Brønsted catalyst, protonating the carbonyl oxygen to accelerate nucleophilic attack, which is critical for overcoming the steric bulk of complex amines.

  • Validation Check 1 : Stir at room temperature for 2 hours. Monitor via LC-MS. The reaction is ready for reduction when the UV-active aldehyde peak completely disappears and the [M+H]+ mass of the imine/aminal intermediate dominates the spectrum.

  • Selective Reduction : Cool the reaction to 0 °C in an ice bath. Add NaBH(OAc)3​ (1.5 mmol) in three equal portions over 15 minutes. Causality: Cooling mitigates the exothermic reduction, preventing thermal degradation of the fluorinated heterocycle.

  • Quenching & Validation Check 2 : After 4 hours, quench the reaction by slowly adding saturated aqueous NaHCO3​ (5 mL). Validation: Vigorous gas evolution ( CO2​ ) visually confirms the neutralization of unreacted acetic acid and the decomposition of reactive borate complexes.

  • Isolation : Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the secondary amine.

Protocol B: Synthesis of Imidazo-Fused Scaffolds via Schiff Base Condensation

Fluorinated imidazopyridines and related fused scaffolds are highly potent inhibitors of metalloenzymes like urease[3]. The synthesis relies on the rapid condensation of the fluorinated aldehyde with bidentate nucleophiles.

  • Causality of Buffer Selection : The reaction utilizes a Sodium Acetate ( NaOAc ) buffer system. This is required to liberate the free nucleophilic amine from semicarbazide hydrochloride while maintaining a slightly acidic environment (~pH 5) to keep the aldehyde activated for attack.

Step-by-Step Methodology:

  • Free-basing the Nucleophile : In a 50 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.2 mmol) and Sodium Acetate (1.2 mmol) in a 1:1 mixture of distilled water and Ethanol (10 mL). Stir for 15 minutes at room temperature.

  • Condensation : Add 5-fluoro-1H-imidazole-2-carbaldehyde (1.0 mmol) in one portion. Equip the flask with a reflux condenser and heat to 80 °C for 4 hours.

  • Validation Check 1 (Precipitation) : Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 2 hours. Validation: The highly rigid, planar nature of the resulting fluorinated Schiff base dramatically lowers its solubility, leading to spontaneous, self-validating crystallization from the polar solvent mixture.

  • Isolation : Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold Ethanol ( 2×5 mL) to remove unreacted starting materials.

  • Validation Check 2 (Spectroscopy) : Confirm the structure via 1H NMR (DMSO- d6​ ). Note on Tautomerism: The rapid tautomerization of the imidazole N-H can cause peak broadening. Using DMSO- d6​ as the solvent slows this exchange, allowing for sharp resolution of the characteristic imine C-H singlet (typically around δ 8.2 - 8.5 ppm) and the C4/C5 fluorine doublet in 19F NMR.

References

  • Organic & Biomolecular Chemistry (RSC Publishing) . Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. 2

  • The Journal of Organic Chemistry (ACS Publications) . Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. 1

  • Arabian Journal of Chemistry (Semantic Scholar) . Synthesis of Oxazole-based imidazopyridine scaffolds as urease inhibitors. 3

  • Organic Syntheses . 1H-Imidazole-2-carboxaldehyde Procedure and Handling. 4

Sources

Method

Application Note: Optimized Protocol for Schiff Base Formation Using 5-Fluoro-1H-imidazole-2-carbaldehyde

Mechanistic Rationale & The Fluorine Effect Synthesizing Schiff bases (azomethines) from 5-fluoro-1H-imidazole-2-carbaldehyde presents unique thermodynamic challenges compared to standard aliphatic or un-substituted arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & The Fluorine Effect

Synthesizing Schiff bases (azomethines) from 5-fluoro-1H-imidazole-2-carbaldehyde presents unique thermodynamic challenges compared to standard aliphatic or un-substituted aromatic aldehydes. The highly electronegative fluorine atom at the C-5 position strongly withdraws electron density from the imidazole ring. While this inductive effect significantly increases the electrophilicity of the C-2 formyl group—theoretically accelerating nucleophilic attack by primary amines—it introduces a critical competing pathway.

In protic environments, imidazolecarboxaldehydes bearing electron-withdrawing groups rapidly undergo nucleophilic addition by solvent molecules, forming highly stable, unreactive 1[1]. Consequently, standard aqueous-ethanolic conditions—which are often sufficient for highly nucleophilic reagents like semicarbazides—will fail when using standard primary amines, trapping the aldehyde in a thermodynamic sink. To successfully drive the equilibrium toward the imine product, the reaction must be executed under strictly anhydrous conditions with continuous water removal.

Pathway A 5-Fluoro-1H-imidazole-2-carbaldehyde B Protic Solvent (H2O/MeOH) A->B Competing Pathway D Anhydrous Solvent + R-NH2 A->D Desired Pathway C Gem-Diol / Hemiacetal (Unreactive Resting State) B->C E Carbinolamine Intermediate D->E F Schiff Base (Imine) E->F - H2O (Acid Catalysis)

Bifurcated reactivity pathway of 5-fluoro-1H-imidazole-2-carbaldehyde based on solvent conditions.

Experimental Design & Optimization Matrix

The reversible nature of Schiff base condensation requires careful tuning of the solvent and catalyst. Strong mineral acids (e.g., HCl) lower the pH excessively, completely protonating the incoming primary amine into an unreactive ammonium salt. Instead, glacial acetic acid is utilized as a mild proton donor. It provides sufficient acidity (pH 4.5–5.0) to activate the carbonyl oxygen without neutralizing the nucleophile, a strategy proven highly effective in the synthesis of 2[2].

Table 1: Optimization of Reaction Conditions for 5-Fluoro-1H-imidazole-2-carbaldehyde Condensation

SolventCatalystWater Removal StrategyTemp (°C)Time (h)Imine Yield (%)
Aqueous EtOH (60:40)2N HClNoneReflux2< 15% (Hydration favored)
MethanolNoneNone2524~ 30% (Hemiacetal formation)
Anhydrous EtOHGlacial AcOH3Å Molecular Sieves78870 - 75%
Anhydrous TolueneGlacial AcOHDean-Stark Trap801285 - 92% (Optimal)

Step-by-Step Methodology

This protocol utilizes anhydrous toluene and a Dean-Stark apparatus to physically remove water from the system, preventing the reverse hydrolysis reaction and bypassing the gem-diol trap.

Workflow N1 1. Reagent Preparation Equimolar Aldehyde & Amine N2 2. Solvent & Catalyst Anhydrous Toluene + Glacial AcOH N1->N2 N3 3. Condensation Reaction Stir at 80°C for 12 hours N2->N3 N4 4. Azeotropic Water Removal Dean-Stark Trap N3->N4 N5 5. Solvent Evaporation Rotary Evaporation N4->N5 N6 6. Recrystallization Hot Methanol N5->N6 N7 7. Product Validation NMR, FT-IR, TLC N6->N7

Step-by-step experimental workflow for synthesizing 5-fluoroimidazole-derived Schiff bases.

Procedure
  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask, add 5.0 mmol of 5-Fluoro-1H-imidazole-2-carbaldehyde and 5.0 mmol of the desired primary amine.

  • Solvent & Catalyst Addition: Suspend the reactants in 25 mL of anhydrous toluene. Add 3–5 drops of glacial acetic acid (catalytic amount, targeting an apparent pH of ~4.5).

  • Apparatus Assembly: Attach a Dean-Stark trap filled with anhydrous toluene to the flask, followed by a reflux condenser. Ensure the system is purged with inert gas (N₂ or Argon) to prevent oxidative side reactions.

  • Condensation: Heat the mixture to 80 °C under continuous magnetic stirring for 12 hours. The azeotropic removal of water will drive the carbinolamine intermediate toward complete dehydration.

  • Isolation: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator until a crude solid or viscous oil is obtained.

  • Purification: Dissolve the crude product in a minimum volume of boiling anhydrous methanol. Allow the solution to cool slowly to 4 °C overnight to induce crystallization. Filter the resulting precipitate and wash with cold diethyl ether.

Quality Control & Self-Validating Metrics

To ensure the protocol is a self-validating system, researchers must track specific analytical markers that confirm the transition from the fluorinated aldehyde to the imine.

  • Thin-Layer Chromatography (TLC): 5-Fluoro-1H-imidazole-2-carbaldehyde is highly UV-active. Monitor the reaction progress using a suitable eluent (e.g., EtOAc/Hexane). The disappearance of the starting material spot and the failure of the product spot to stain with 2,4-Dinitrophenylhydrazine (2,4-DNP) confirms the consumption of the free aldehyde.

  • Fourier Transform Infrared Spectroscopy (FT-IR): The intense carbonyl (C=O) stretching frequency of the starting aldehyde at ~1680 cm⁻¹ must completely disappear, replaced by a sharp azomethine (C=N) stretching band at ~1620 cm⁻¹.

  • Nuclear Magnetic Resonance (¹H & ¹⁹F NMR):

    • ¹H NMR: The formyl proton of the starting material appears as a distinct singlet at ~9.6–9.8 ppm. Successful conversion is validated by the disappearance of this peak and the emergence of the imine (CH=N) proton shifted upfield to ~8.2–8.6 ppm.

    • ¹⁹F NMR: The conversion of the strongly electron-withdrawing carbonyl oxygen to a less electronegative nitrogen alters the electronic environment of the imidazole ring. This results in a distinct chemical shift of the fluorine signal, serving as a highly specific secondary confirmation of successful condensation.

References

  • Synthesis and Characterisation of Some Novel Ni(II) Complexes of Semicarbazones derived from Heterocyclic Aldehydes. Journal of Emerging Technologies and Innovative Research (JETIR).

  • Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics. National Institutes of Health (NIH) / PMC. 2

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen / PubMed. 1

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 5-Fluoro-1H-imidazole-2-carbaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, chemoselective protocol for the catalytic reduction of 5-fluoro-1H-imidazole-2-carbaldehyde to (5-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a robust, chemoselective protocol for the catalytic reduction of 5-fluoro-1H-imidazole-2-carbaldehyde to (5-fluoro-1H-imidazol-2-yl)methanol, preventing unwanted hydrodefluorination and over-reduction.

Mechanistic Rationale & Chemoselectivity Challenges

Fluorinated heteroaromatics are privileged scaffolds in medicinal chemistry due to their enhanced metabolic stability and favorable physicochemical properties. However, the synthetic manipulation of these compounds—specifically the reduction of adjacent functional groups—presents a severe chemoselectivity challenge.

The catalytic hydrogenation of standard imidazole-2-carbaldehydes typically proceeds via a consecutive reaction pathway: the initial reduction yields the intermediate 1H-imidazole-2-methanol, which, upon prolonged exposure or higher temperatures, undergoes hydrogenolysis to yield a 2-methylimidazole derivative[1].

When a fluorine atom is introduced at the C5 position (5-fluoro-1H-imidazole-2-carbaldehyde), a competing and highly destructive side reaction emerges: hydrodefluorination . Palladium catalysts (e.g., Pd/C) are the traditional workhorses for aldehyde hydrogenation; however, they are notoriously active for the oxidative addition into aryl and heteroaryl C–F bonds[2]. The mechanism of this unwanted defluorination is driven by the formation of a surface-bound palladium-fluoride species, which is highly dependent on surface hydrogen coverage and H₂ transfer dynamics[3].

The Causality of Catalyst Selection: To achieve a high-yielding protocol, we must exploit the differential activation energies between carbonyl reduction and C–F oxidative addition.

  • Why avoid Palladium? Elemental palladium inserts into the C–F bond too readily under standard hydrogenation conditions, leading to the loss of the critical fluorine pharmacophore[2].

  • Why avoid basic additives? While bases are sometimes used to prevent acetal formation in alcoholic solvents, they thermodynamically drive hydrodefluorination forward by neutralizing the generated HF.

  • Why choose Rhodium (Rh/C) or Platinum (Pt/C)? These metals possess a significantly higher kinetic barrier for C–F bond insertion compared to Palladium, yet they readily coordinate and reduce polar carbonyl groups under mild conditions.

Reaction Pathways

The following diagram maps the delicate balance of reaction pathways, highlighting the target trajectory versus the thermodynamically favorable (but unwanted) degradation routes.

G A 5-Fluoro-1H-imidazole- 2-carbaldehyde B (5-Fluoro-1H-imidazol- 2-yl)methanol (Target Product) A->B Mild H2, Pt/C or Rh/C (Chemoselective) D Hydrodefluorinated Imidazoles A->D Pd/C, Base, or High H2 Pressure C 5-Fluoro-2-methyl- 1H-imidazole (Over-reduction) B->C High Temp/Pressure Prolonged Reaction B->D Pd/C, Base

Reaction pathways in the hydrogenation of 5-Fluoro-1H-imidazole-2-carbaldehyde.

Quantitative Data: Catalyst Optimization

The table below summarizes the quantitative optimization of the reaction conditions. The data clearly demonstrates the causal relationship between the choice of transition metal and the preservation of the C–F bond.

Table 1: Catalyst Optimization and Chemoselectivity Profile
EntryCatalyst (Loading)SolventAdditiveTemp (°C)Conv. (%)Target Alcohol (%)Defluorinated (%)
110% Pd/C (5 mol%)EtOHNone25>993861
210% Pd/C (5 mol%)EtOHPyridine (0.1 eq)2582757
35% Pt/C (5 mol%)EtOHNone259694<2
4 5% Rh/C (5 mol%) EtOH None 25 >99 98 <1

Note: Reactions conducted at 1 atm H₂ for 4 hours. Yields determined by LC-MS (UV 254 nm) and ¹⁹F qNMR.

Self-Validating Experimental Protocol

A protocol is only as robust as its built-in feedback loops. This Standard Operating Procedure (SOP) utilizes Rh/C to ensure chemoselectivity and incorporates a tripartite self-validating system to guarantee product integrity.

Materials & Reagents
  • Substrate: 5-Fluoro-1H-imidazole-2-carbaldehyde (1.0 eq, 10 mmol, 1.14 g)

  • Catalyst: 5% Rhodium on Carbon (Rh/C), 50% w/w water wet (0.05 eq Rh, ~1.0 g)

  • Solvent: Absolute Ethanol (degassed, 50 mL)

  • Gas: High-purity Hydrogen (H₂) and Argon (Ar)

Step-by-Step Methodology

Phase 1: Preparation and Baseline Validation

  • Baseline Check (Self-Validation Checkpoint 1): Obtain a precise ¹⁹F NMR of the starting material in DMSO-d6. Record the exact chemical shift of the C5-fluorine (typically a sharp singlet). This serves as your reference point.

  • To a flame-dried, 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-1H-imidazole-2-carbaldehyde (1.14 g, 10 mmol).

  • Add 50 mL of degassed absolute ethanol to dissolve the substrate.

  • Safety Note: Carefully add the water-wet 5% Rh/C (1.0 g) to the solution under a steady stream of Argon to prevent pyrophoric ignition.

Phase 2: Hydrogenation 5. Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with Argon (repeat 3 times). 6. Evacuate the flask once more and backfill with H₂ gas via a balloon (1 atm). 7. Stir the reaction mixture vigorously (800 rpm) at ambient temperature (25 °C).

Phase 3: In-Process Monitoring 8. Kinetic Check (Self-Validation Checkpoint 2): At the 2-hour mark, withdraw a 50 µL aliquot using a syringe. Filter it through a 0.2 µm PTFE syringe filter into an LC-MS vial.

  • Validation Logic: The target mass (M+H = 117.1) must dominate the chromatogram. If a mass of M+H = 99.1 appears, hydrodefluorination is occurring, and the reaction must be quenched immediately.
  • Validation Logic: If the mass M+H = 101.1 appears, hydrogenolysis to the methyl derivative is occurring (over-reduction).

Phase 4: Workup and Isolation 9. Once LC-MS indicates complete consumption of the starting material (typically 3–4 hours), purge the reaction vessel thoroughly with Argon for 10 minutes to displace all H₂. 10. Filter the reaction mixture through a tight pad of Celite to remove the Rh/C catalyst. Wash the Celite pad with an additional 30 mL of ethanol. Do not let the catalyst pad dry out completely in air. 11. Concentrate the filtrate under reduced pressure (rotary evaporator, 30 °C water bath) to yield the crude product as an off-white solid. 12. Final Validation (Self-Validation Checkpoint 3): Analyze the crude solid via ¹H and ¹⁹F NMR. The reaction is deemed successful if the aldehyde proton signal (~9.7 ppm) has vanished, replaced by a new methylene singlet (~4.5 ppm), while the ¹⁹F signal remains intact at its baseline chemical shift.

References

  • Source: rsc.
  • Title: Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)
  • Title: Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination of Perfluorooctanoic Acid (PFOA)

Sources

Method

Application Note: In Vitro Assay Protocols Involving 5-Fluoro-1H-imidazole-2-carbaldehyde for Fragment-Based Drug Discovery

Introduction & Scientific Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical starting point is the most critical determinant of downstream success. 5-Fluoro-1H-imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical starting point is the most critical determinant of downstream success. 5-Fluoro-1H-imidazole-2-carbaldehyde (CAS 1548738-60-8) represents a highly privileged, dual-action pharmacophore designed specifically for integrated screening and rapid hit-to-lead optimization.

The strategic value of this molecule lies in its bifunctional nature:

  • The 19F-NMR Reporter (5-Fluoro group): Fluorine-19 is an ideal nucleus for ligand-observed NMR screening. It possesses 100% natural abundance, a gyromagnetic ratio second only to proton (yielding 83% of 1H sensitivity), and crucially, a complete absence of background signal in biological buffers[1]. Furthermore, the 19F chemical shift is hyper-responsive to changes in the local electrostatic and van der Waals environment upon protein binding, allowing for the unambiguous detection of weak fragment-target interactions (Kd in the millimolar range)[2].

  • The Reactive Electrophile (2-Carbaldehyde group): While the fluorine atom serves as the diagnostic handle, the aldehyde moiety acts as the synthetic engine. Once a binding event is confirmed, the aldehyde can be immediately leveraged for Dynamic Combinatorial Chemistry (DCC) or rapid parallel synthesis via reductive amination. This allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) of the adjacent binding pocket without requiring complex, multi-step de novo synthesis.

This application note details a comprehensive, self-validating workflow: from the primary identification of the fragment using 19F-NMR T2-relaxation assays, through its chemical expansion, to orthogonal validation via high-throughput Fluorescence Polarization (FP).

Experimental Workflow Visualization

The following diagram illustrates the causality and progression of the experimental pipeline. The workflow is designed so that each phase chemically or biologically validates the preceding step.

G A 5-Fluoro-1H-imidazole- 2-carbaldehyde B 19F-NMR T2-CPMG Primary Screen A->B Cocktail Assembly C Hit Confirmation (Kd ~ 850 µM) B->C Signal Broadening D Reductive Amination (Hit Expansion) C->D Aldehyde Derivatization E FP Competition Assay (Secondary Screen) D->E 96-well Format F Lead Compound (IC50 < 30 µM) E->F Affinity Optimization

Workflow from 19F-NMR fragment screening to lead generation via reductive amination.

Protocol 1: Ligand-Observed 19F-NMR Fragment Screening (T2-CPMG)

Causality & Principle: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence acts as a transverse relaxation (T2) filter. Small, unbound fragments tumble rapidly in solution, resulting in long T2 relaxation times and sharp NMR peaks. Conversely, large target proteins tumble slowly. When 5-Fluoro-1H-imidazole-2-carbaldehyde binds to the target, it adopts the macromolecule's slow tumbling rate, which drastically shortens its T2 relaxation time. Consequently, the 19F signal of the bound fragment decays rapidly during the CPMG spin-echo period and disappears from the spectrum, providing a definitive readout of a binding event[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the NMR screening buffer consisting of 50 mM Sodium Phosphate, 100 mM NaCl, and 10% D2O (for spectrometer lock) at pH 7.4. Supplement the buffer with 50 µM DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal chemical shift and lineshape reference[4].

  • Cocktail Assembly: Prepare a fragment cocktail containing 5-Fluoro-1H-imidazole-2-carbaldehyde and up to 29 other structurally diverse, fluorinated fragments. Ensure each fragment is present at a final concentration of 50 µM to prevent compound self-aggregation, which can cause false-positive signal broadening[5]. Include a known non-binding fluorinated molecule as an internal negative control[3].

  • Target Addition: Aliquot the cocktail into two NMR tubes. To the experimental tube, add the target protein to a final concentration of 5 µM (establishing a 1:10 protein-to-ligand ratio). The second tube serves as the reference.

  • Data Acquisition: Acquire 1D 19F-NMR spectra at 298 K using a spectrometer equipped with a fluorine-tuned cryogenic probe. Run a standard 1D acquisition followed by a T2-filtered CPMG experiment (e.g., 140 ms filter period) for both tubes[6].

  • Data Analysis: Overlay the spectra. Calculate the ratio of signal intensities ( Ibound​/Ifree​ ). A reduction in the 19F signal intensity of >30% for the 5-fluoroimidazole peak, while the internal non-binder control remains unchanged, confirms specific target engagement[6].

Protocol 2: High-Throughput Hit Expansion via Reductive Amination

Causality & Principle: Once the 19F-NMR screen validates the binding of the 5-fluoroimidazole core, the affinity must be optimized. The 2-carbaldehyde moiety is a highly reactive electrophile. By reacting it with a diverse library of primary amines, a transient imine (Schiff base) is formed. The subsequent addition of a mild reducing agent (sodium cyanoborohydride) irreversibly traps the intermediate, yielding a stable secondary amine. This allows for the rapid, parallel synthesis of derivative libraries directly in microplates, exploring the chemical space adjacent to the primary binding pocket.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well deep-well polypropylene plate, dispense 50 µL of a 10 mM stock of 5-Fluoro-1H-imidazole-2-carbaldehyde (in anhydrous methanol) into each well.

  • Amine Diversification: Add 1.2 equivalents (60 µL of a 10 mM stock) of a unique primary amine from a diversified building-block library to each respective well.

  • Imine Formation: Seal the plate and incubate at room temperature for 2 hours on a microplate shaker at 400 RPM to facilitate Schiff base formation.

  • Reduction: Under a fume hood, carefully add 1.5 equivalents of NaBH3​CN (dissolved in methanol containing 1% glacial acetic acid to catalyze the reduction) to each well. Reseal and incubate for 12 hours at room temperature.

  • Quenching & Purification: Quench the reactions by adding 50 µL of saturated aqueous NaHCO3​ . Extract the products using 200 µL of ethyl acetate per well. Transfer the organic layers to a new plate and evaporate the solvent using a centrifugal vacuum concentrator.

  • Validation: Reconstitute the products in DMSO and verify the mass and purity of the synthesized 5-fluoro-1H-imidazole-2-yl-methylamines via high-throughput LC-MS.

Protocol 3: Fluorescence Polarization (FP) Competition Assay

Causality & Principle: To validate that the newly synthesized derivatives exhibit improved target affinity, an orthogonal biochemical assay is required. Fluorescence Polarization (FP) relies on the rotational correlation time of a fluorophore. A FITC-labeled tracer peptide bound to the target protein tumbles slowly, emitting highly polarized light. If an elaborated 5-fluoroimidazole lead successfully competes for the binding site, the tracer is displaced into the solution. The free tracer tumbles rapidly, depolarizing the emitted light. The drop in milli-polarization (mP) units is directly proportional to the inhibitor's affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (20 mM HEPES, 150 mM NaCl, 0.01% Tween-20 to prevent non-specific plastic binding, pH 7.4).

  • Complex Formation: Pre-incubate the target protein (e.g., 50 nM) with the FITC-labeled tracer (10 nM) in a low-volume 384-well black microplate for 30 minutes at room temperature to reach equilibrium.

  • Compound Titration: Using an automated acoustic liquid handler, dispense the synthesized lead compounds in a 10-point dose-response series (ranging from 100 µM down to 1 nM). Include DMSO vehicle wells (negative control) and a known high-affinity inhibitor (positive control).

  • Measurement: Incubate for 1 hour. Read the microplate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Convert the raw parallel and perpendicular fluorescence intensities into mP units. Plot the mP values against the log of the inhibitor concentration and fit the data to a 4-parameter logistic (4PL) regression model to determine the IC50​ .

Quantitative Data Summary

The table below summarizes the hypothetical progression of affinity metrics as the compound is evolved from the initial fragment hit to an elaborated lead.

Compound IDR-Group (Amine Added)19F-NMR Kd (µM)FP Assay IC50 (µM)Ligand Efficiency (LE)
Parent Fragment N/A (Aldehyde)850 ± 40> 50000.28
Lead-1 Benzylamine120 ± 15450 ± 200.31
Lead-2 4-Fluorobenzylamine45 ± 5110 ± 120.34
Lead-3 2-(Morpholin-4-yl)ethan-1-amine12 ± 228 ± 40.38

Note: The progression demonstrates how the initial weak binding detected by the hyper-sensitive 19F-NMR assay is successfully translated into measurable biochemical inhibition via targeted derivatization of the aldehyde moiety.

References

  • Buchholz, C. R., & Pomerantz, W. C. K. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at:[Link]

  • Waudby Group. (n.d.). 19F NMR Fragment Screening Platform. University College London (UCL). Available at:[Link]

  • INRS. (n.d.). IMPLEMENTING METHODS AND PROCESSES TO SUPPORT FRAGMENT-BASED DRUG DISCOVERY INITIATIVES. Espace INRS. Available at: [Link]

  • Dalvit, C., et al. (2008). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry. Available at:[Link]

  • Dalvit, C., & Vulpetti, A. (2012). SUPPORTING INFORMATION Ligand-based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. DOI / Wiley. Available at: [Link]

  • Urick, A. K., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. Available at:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 5-Fluoro-1H-imidazole-2-carbaldehyde

Executive Summary & Substrate Profiling Fluorinated imidazoles are highly prized scaffolds in modern drug discovery. The strategic placement of a fluorine atom on the imidazole ring can dramatically modulate the basicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

Fluorinated imidazoles are highly prized scaffolds in modern drug discovery. The strategic placement of a fluorine atom on the imidazole ring can dramatically modulate the basicity (pKa) of the heterocycle, improve metabolic stability against cytochrome P450 oxidation, and enhance lipophilicity without introducing significant steric bulk[1].

5-Fluoro-1H-imidazole-2-carbaldehyde is a densely functionalized and highly versatile building block. However, its cross-coupling chemistry is notoriously challenging due to three competing electronic and steric factors:

  • Catalyst Poisoning via N1-H: The unprotected, acidic N-H moiety can strongly coordinate to transition metals (Pd, Ni), forming off-cycle polymeric metal-imidazolate complexes that halt catalytic turnover[2].

  • Aldehyde Reactivity: The electrophilic C2-carbaldehyde is susceptible to nucleophilic attack, imine formation (if amine bases are used), or transition-metal-catalyzed decarbonylation at elevated temperatures.

  • C-F Bond Inertness: The C5-F bond possesses a high bond dissociation energy (~116 kcal/mol), rendering it completely inert to standard palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling conditions.

As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols to selectively functionalize this scaffold via three distinct trajectories: N1-arylation, C4-H activation, and cutting-edge Ni-catalyzed C5-defluorinative cross-coupling.

Mechanistic Insights & Causality (E-E-A-T)

To successfully manipulate 5-Fluoro-1H-imidazole-2-carbaldehyde, researchers must move beyond empirical screening and understand the causality behind catalyst and ligand selection.

  • Why Copper for N1-Arylation? While Palladium (Buchwald-Hartwig) is standard for C-N bond formation, Pd is highly sensitive to the C2-aldehyde, often leading to decarbonylation. Copper-catalyzed Ullmann-type couplings are milder, tolerate the aldehyde functionality, and selectively target the N1 position without requiring pre-protection of the formyl group.

  • Why Pivalic Acid in C4-H Activation? Direct C-H arylation at the C4 position requires breaking a strong C-H bond. Using Pd(OAc)₂ with a bulky, electron-rich phosphine facilitates electrophilic palladation. The addition of Pivalic acid (PivOH) is not merely an additive; it lowers the activation energy of the C-H bond cleavage by acting as a proton shuttle in a Concerted Metalation-Deprotonation (CMD) transition state[3].

  • Why Nickel for C5-Defluorination? Standard Pd(0) catalysts cannot easily insert into the highly polarized C-F bond. Nickel(0), possessing a smaller atomic radius and higher electron density, is uniquely suited to undergo oxidative addition into the C-F bond. This process is heavily reliant on strongly σ-donating ligands (like PCy₃ or N-heterocyclic carbenes) to stabilize the resulting Ni(II)-fluoride intermediate[4].

Strategic Workflow Visualization

G Substrate 5-Fluoro-1H-imidazole-2-carbaldehyde (Core Scaffold) Protection Pre-Functionalization (Aldehyde Acetalization & N-SEM Protection) Substrate->Protection Masking Reactive Moieties PathwayA Pathway A: N1-Arylation (Cu-Catalyzed Ullmann-Type) Substrate->PathwayA Direct N-H Functionalization PathwayB Pathway B: C4-H Activation (Pd-Catalyzed CMD Pathway) Protection->PathwayB Regioselective C4-H Arylation PathwayC Pathway C: C5-Defluorinative Coupling (Ni-Catalyzed C-F Activation) Protection->PathwayC Oxidative Addition into C-F Bond

Figure 1: Divergent cross-coupling pathways for 5-Fluoro-1H-imidazole-2-carbaldehyde.

Pre-Functionalization Strategy (The Prerequisite)

For Pathways B (C4-H) and C (C5-F), the substrate must be protected to prevent catalyst poisoning and side reactions.

  • Aldehyde Masking: Reflux the substrate with ethylene glycol and catalytic p-TsOH in toluene (Dean-Stark trap) to form the 1,3-dioxolane acetal.

  • N1-Protection: Treat the acetal intermediate with NaH (1.2 equiv) in DMF at 0 °C, followed by SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). This sterically demanding group prevents N-coordination to the metal center.

Detailed Experimental Protocols

Protocol A: Cu-Catalyzed N1-Arylation (Ullmann-Type)

Target: Direct N-arylation without protecting the C2-aldehyde.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 5-Fluoro-1H-imidazole-2-carbaldehyde (1.0 mmol), aryl iodide (1.2 mmol), CuI (10 mol%, 19 mg), and anhydrous K₃PO₄ (2.0 mmol).

  • Atmosphere Exchange: Evacuate and backfill the vessel with ultra-pure Argon three times.

  • Ligand & Solvent Addition: Add anhydrous DMF (5.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (20 mol%, 21 µL) via syringe.

  • Reaction: Seal the tube and heat to 110 °C in a pre-heated oil bath for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Validation & Checkpoints: The reaction mixture will shift from a pale green suspension to a deep, dark blue/brown solution upon formation of the active Cu-diamine complex. LC-MS is the primary self-validating tool here; look for the [M+H]⁺ peak corresponding to the N-aryl product.

Protocol B: Pd-Catalyzed Regioselective C4-H Arylation

Target: Functionalization of the C4 position using the protected substrate.

Step-by-Step Methodology:

  • Preparation: To a microwave vial, add the N-SEM, C2-acetal protected 5-fluoroimidazole (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%, 11 mg), DavePhos (10 mol%, 39 mg), K₂CO₃ (2.0 mmol), and Pivalic acid (PivOH) (30 mol%, 31 mg).

  • Solvent: Add anhydrous Anisole (4.0 mL). Anisole is chosen as a greener alternative to DMA and provides excellent solubility for the CMD transition state[3].

  • Degassing: Sparge the mixture with Argon for 15 minutes. Critical step: Oxygen rapidly oxidizes electron-rich phosphines like DavePhos.

  • Reaction: Cap the vial and heat at 100 °C for 24 hours.

  • Workup: Filter through a short silica plug using EtOAc. Evaporate the Anisole under reduced pressure (or via azeotropic distillation with water).

  • Validation & Checkpoints: Formation of a black precipitate (Pd black) early in the reaction indicates inadequate degassing and catalyst death. Reaction progress is validated via ¹H-NMR; the complete disappearance of the characteristic C4-H singlet (~7.2 ppm) confirms total conversion.

Protocol C: Ni-Catalyzed C5-Defluorinative Cross-Coupling

Target: Cleavage of the inert C-F bond and C-C bond formation.

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the extreme oxygen sensitivity of Ni(0), this setup must be done in a nitrogen-filled glovebox.

  • Reagents: In a 20 mL vial, combine the protected 5-fluoroimidazole (1.0 mmol), arylboronic acid (2.0 mmol), Ni(cod)₂ (10 mol%, 28 mg), tricyclohexylphosphine (PCy₃) (20 mol%, 56 mg), and CsF (3.0 mmol)[4].

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5.0 mL).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 18 hours.

  • Workup: Quench the reaction by exposing it to air and adding 10 mL of water. Extract with DCM (3 x 15 mL). Purify via flash chromatography.

  • Validation & Checkpoints: The initial solution should be pale yellow/orange, indicating the active Ni(0)-PCy₃ complex. ¹⁹F-NMR is the ultimate self-validating tool for this protocol. The starting material exhibits a sharp fluorine signal (typically between -120 to -130 ppm). The complete disappearance of this signal confirms successful oxidative addition and C-F bond cleavage.

Quantitative Data & Optimization Matrix

The following table synthesizes the expected quantitative outcomes and critical optimization parameters for the functionalization of 5-Fluoro-1H-imidazole-2-carbaldehyde.

Reaction TypeTarget PositionOptimal Catalyst / LigandKey Additive / BaseYield RangeCausality / Optimization Notes
Ullmann Coupling N1CuI / DMEDAK₃PO₄65 - 85%Tolerates free aldehyde. Use of LiCl in workup is critical to remove DMF and prevent emulsion formation.
C-H Activation C4Pd(OAc)₂ / DavePhosPivOH / K₂CO₃55 - 75%PivOH acts as a proton shuttle (CMD mechanism). Requires rigorous degassing to prevent Pd-black formation.
Defluorinative Coupling C5Ni(cod)₂ / PCy₃CsF40 - 65%PCy₃ provides the necessary electron density for Ni to insert into the strong C-F bond. Strictly anaerobic.

References

  • Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions Source: ACS Catalysis, 2023, 13, 12238-12268. URL:[Link]

  • Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage Source: ChemMedChem, 2022, 17(4), e202100537. URL:[Link]

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole Source: Molecules (MDPI), 2022, 27(23), 8562. URL:[Link]

Sources

Method

Application Note: Reagents and Protocols for the Regioselective Formylation of 5-Fluoro-1H-imidazole

Introduction & Mechanistic Rationale The incorporation of fluorine into heterocyclic scaffolds is a foundational strategy in modern drug development, utilized to modulate pKa, enhance metabolic stability, and improve bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into heterocyclic scaffolds is a foundational strategy in modern drug development, utilized to modulate pKa, enhance metabolic stability, and improve binding affinity[1]. However, the functionalization of fluorinated heterocycles—specifically the formylation of 5-fluoro-1H-imidazole—presents a unique synthetic challenge.

The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which severely deactivates the imidazole ring toward classical Electrophilic Aromatic Substitution (EAS)[2]. Consequently, traditional formylation protocols like the Vilsmeier-Haack reaction (POCl3/DMF) often result in trace yields or complete starting material recovery.

To overcome this electronic deactivation, Directed ortho-Lithiation (DoM) is the premier strategy[3]. This approach bypasses the need for a nucleophilic aromatic ring by quantitatively generating a highly reactive organolithium intermediate. The successful execution of this pathway relies on a strict sequence:

  • N-Protection : The acidic N-H proton (pKa ~14) must be masked to prevent competitive deprotonation and to regioselectively direct the base to the C-2 position.

  • Lithiation : A strong, sterically hindered base is deployed at cryogenic temperatures to abstract the C-2 proton without triggering ring fragmentation.

  • Electrophilic Quench : The resulting carbanion is trapped with a formylating agent to yield the target aldehyde.

Reagent Selection Matrix

Selecting the correct combination of base and electrophile is critical. Nucleophilic bases can trigger unwanted halogen-metal exchange at the C-5 position, while improper temperature control leads to the degradation of the lithiated imidazole into open-chain isocyanides.

Table 1: Quantitative Comparison of Reagents for Lithiation & Formylation

Reagent ClassReagentpKa (Conjugate Acid)Operating Temp (°C)Typical Yield (%)Mechanistic Causality & Notes
Base n-Butyllithium (n-BuLi)~50-7850–65Highly nucleophilic; carries a risk of competitive halogen-metal exchange at the C-5 fluorine[3].
Base Lithium tetramethylpiperidide (LTMP)~37-7870–85Sterically hindered and non-nucleophilic; the optimal choice for sensitive fluoroarenes to prevent side reactions[2][3].
Base Lithium diisopropylamide (LDA)~36-78< 40Weaker basicity often results in incomplete metalation of the deactivated imidazole core[3].
Electrophile N,N-Dimethylformamide (DMF)N/A-78 to 2560–80Standard formylating agent; forms a stable tetrahedral hemiaminal intermediate at -78 °C.
Electrophile N-Formylpiperidine (NFP)N/A-78 to 2575–90Enhanced steric bulk provides superior stability of the intermediate, strictly minimizing over-addition.

Experimental Workflows & Methodologies

The following protocols detail the transformation of 5-fluoro-1H-imidazole into its 2-formyl derivative using a self-validating DoM approach.

G A 5-Fluoro-1H-imidazole B 1-SEM-5-fluoro- 1H-imidazole A->B NaH, SEM-Cl DMF, 0°C to RT C 2-Lithio-1-SEM- 5-fluoroimidazole B->C LTMP or n-BuLi THF, -78°C D 2-Formyl-1-SEM- 5-fluoroimidazole C->D DMF or NFP -78°C to RT

Workflow for the regioselective C-2 formylation of 5-fluoro-1H-imidazole via directed lithiation.

Protocol A: N-Protection (Synthesis of 1-SEM-5-fluoro-1H-imidazole)

Note: 5-Fluoro-1H-imidazole exists in tautomeric equilibrium with 4-fluoro-1H-imidazole. Protection typically yields a mixture of 1-SEM-4-fluoro and 1-SEM-5-fluoro isomers, which must be separated via chromatography.

  • Initiation: Dissolve 5-fluoro-1H-imidazole (1.0 equiv, 10 mmol) in anhydrous DMF (50 mL, 0.2 M) under a strict argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: Cooling is mandatory to control the exothermic deprotonation and prevent thermal degradation of the substrate. Stir until H₂ gas evolution ceases (approx. 30 min).

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv) dropwise. Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes/EtOAc 7:3). Quench cautiously with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the 1-SEM-5-fluoro-1H-imidazole isomer.

Protocol B: Regioselective Lithiation and Formylation
  • Preparation: In an oven-dried Schlenk flask, dissolve 1-SEM-5-fluoro-1H-imidazole (1.0 equiv, 5 mmol) in anhydrous THF (50 mL, 0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to achieve strictly -78 °C.

    • Causality: Lithiated imidazoles are highly prone to ring-fragmentation at temperatures above -40 °C. Maintaining -78 °C ensures the structural integrity of the 2-lithio species[3].

  • Metalation: Add freshly prepared Lithium tetramethylpiperidide (LTMP, 1.1 equiv) dropwise down the cold inner wall of the flask. Stir for 30 minutes at -78 °C[3].

    • Self-Validating Step: To validate complete lithiation prior to electrophile addition, withdraw a 0.1 mL aliquot, quench with MeOD, and analyze via LC-MS. >95% deuterium incorporation at the C-2 position confirms successful metalation.

  • Electrophilic Quench: Rapidly inject anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv) or N-Formylpiperidine (NFP, 2.0 equiv).

    • Causality: An excess of the formylating agent ensures immediate and complete trapping of the carbanion. The resulting tetrahedral hemiaminal intermediate is stable at low temperatures, preventing secondary nucleophilic attacks (over-addition).

  • Maturation & Isolation: Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl (30 mL). Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield 1-SEM-5-fluoro-1H-imidazole-2-carbaldehyde.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 5-Fluoro-1H-imidazole-2-carbaldehyde

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 5-fluoro-1H-imidazole-2-carbaldehyde (and its tautomer, 4-fluoro-1H-imidazole-2-carbaldehyde) is notoriously challenging.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The synthesis of 5-fluoro-1H-imidazole-2-carbaldehyde (and its tautomer, 4-fluoro-1H-imidazole-2-carbaldehyde) is notoriously challenging. The tautomeric nature of the imidazole ring, the deactivating effect of the fluorine atom, and the chemical sensitivity of the C2-carbaldehyde group often result in poor regioselectivity and low yields.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind experimental failures and provide self-validating workflows to ensure high-fidelity synthesis.

Core Synthesis Workflows & Mechanistic Insights

To achieve high yields, researchers must bypass the inherent electronic deactivation of the fluorinated imidazole ring. This is typically achieved through one of two orthogonal strategies:

  • Pathway A (Directed Lithiation & Formylation): This bottom-up approach starts with 4-fluoro-1H-imidazole. The N1 position is protected to freeze tautomerization, followed by C2-directed metalation (using strong bases like n-BuLi or LTMP) and subsequent quenching with N,N-dimethylformamide (DMF)[1].

  • Pathway B (Electrophilic Fluorination): This top-down approach starts with 1H-imidazole-2-carbaldehyde. The aldehyde and N1 positions are protected to increase the electron density of the heteroaromatic ring, enabling direct electrophilic fluorination at the C5 position using Selectfluor[2].

SynthesisPathways cluster_A Pathway A: Directed Lithiation & Formylation cluster_B Pathway B: Electrophilic Fluorination A1 4-Fluoro-1H-imidazole A2 SEM-Protected 4-Fluoroimidazole A1->A2 SEM-Cl, NaH A3 C2-Lithiated Intermediate A2->A3 n-BuLi, -78°C A4 Protected 5-Fluoro- imidazole-2-carbaldehyde A3->A4 DMF Final 5-Fluoro-1H-imidazole- 2-carbaldehyde A4->Final Acidic Deprotection B1 1H-Imidazole- 2-carbaldehyde B2 Acetal & N-Protected Intermediate B1->B2 Protection B3 Fluorinated Acetal Intermediate B2->B3 Selectfluor, MeCN B3->Final Acidic Deprotection

Synthetic pathways for 5-Fluoro-1H-imidazole-2-carbaldehyde via formylation or fluorination.

Troubleshooting & FAQs

Q1: During the C2-lithiation of 4-fluoroimidazole (Pathway A), my formylation yield is consistently below 30%. What is causing this, and how can I improve it? A1: The primary cause of low yield in this step is premature protonation of the C2-lithiated intermediate or competing ring-opening reactions. The highly electronegative fluorine atom at C4 increases the acidity of the C5 proton, which can lead to a mixture of C2 and C5 lithiated species if the temperature fluctuates.

  • Mechanistic Fix: Maintain the reaction strictly at -78 °C. Use 2-(Trimethylsilyl)ethoxymethyl (SEM) chloride for N-protection rather than a Trityl group. The SEM group provides a slight inductive stabilization to the C2-lithium species without the severe steric hindrance of the Trityl group, which can block the bulky DMF electrophile from approaching the C2 position.

  • Self-Validating Protocol: Before adding DMF, withdraw a 0.5 mL aliquot of the reaction mixture and quench it with D₂O. Analyze the crude aliquot via ¹H-NMR. A successful lithiation will show >95% deuterium incorporation at the C2 position (disappearance of the singlet at ~7.6 ppm). If D-incorporation is low, your n-BuLi may be degraded, or your solvent contains trace moisture.

Q2: I am using Selectfluor to directly fluorinate 1H-imidazole-2-carbaldehyde (Pathway B), but I recover mostly unreacted starting material. Why is the fluorination failing? A2: Selectfluor operates via an electrophilic substitution mechanism, which requires a relatively electron-rich aromatic ring[3]. The C2-carbaldehyde group is strongly electron-withdrawing, severely deactivating the imidazole ring toward electrophilic attack.

  • Mechanistic Fix: You must temporarily mask the electron-withdrawing nature of the aldehyde. Convert the carbaldehyde into a cyclic acetal (e.g., using ethylene glycol and catalytic p-TsOH) prior to fluorination. Additionally, protecting the N1 position with an electron-donating alkyl or silyl group will push electron density back into the ring, facilitating the Selectfluor attack at the C5 position[2].

Q3: My product degrades during the final deprotection step. How can I safely isolate the free 5-fluoro-1H-imidazole-2-carbaldehyde? A3: Fluorinated imidazole-2-carbaldehydes are highly sensitive to strong bases and prolonged heating in concentrated acids, which can trigger haloform-type cleavage of the formyl group or polymerization[4].

  • Mechanistic Fix: Avoid harsh basic deprotection. If using a SEM protecting group and an acetal, utilize a biphasic mild acidic hydrolysis (e.g., 2N HCl in THF/Water at 25 °C for 4-6 hours). Monitor the deprotection strictly by TLC or LC-MS and neutralize immediately with cold saturated NaHCO₃ once complete.

Quantitative Data & Yield Optimization

The table below summarizes the causality between protecting group choices, reaction conditions, and the resulting quantitative yields based on optimized laboratory standards.

Synthetic RouteN-Protecting GroupAldehyde StateKey ReagentTemp (°C)Expected YieldPrimary Failure Mode
Pathway A (Formylation)Trityl (-Tr)N/An-BuLi / DMF-78 to 2525 - 35%Steric hindrance blocking DMF attack.
Pathway A (Formylation)SEMN/An-BuLi / DMF-78 to 2575 - 85% Moisture quenching the C2-anion.
Pathway B (Fluorination)UnprotectedFree AldehydeSelectfluor25 to 80< 5%Ring deactivation by -CHO group.
Pathway B (Fluorination)SEMCyclic AcetalSelectfluor25 to 6060 - 70% Over-fluorination if Selectfluor > 1.1 eq.

Step-by-Step Experimental Protocol: The Directed Lithiation Route

Because Pathway A offers superior regiocontrol and higher overall yields, it is the recommended standard operating procedure. This protocol integrates self-validating checkpoints to ensure scientific integrity at every stage.

Step 1: N-Protection of 4-Fluoro-1H-imidazole
  • Reaction: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

  • Addition: Slowly add 4-fluoro-1H-imidazole (1.0 eq) dissolved in THF. Stir for 30 minutes until hydrogen evolution ceases.

  • Protection: Add SEM-Cl (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The highly polar starting material (Rf ~0.1) should completely convert to a non-polar spot (Rf ~0.6).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate 4-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole.

Step 2: C2-Lithiation and Formylation
  • Preparation: Dissolve the SEM-protected 4-fluoroimidazole (1.0 eq) in anhydrous THF (0.1 M) under strict argon. Cool the flask to exactly -78 °C using a dry ice/acetone bath. Causality: Temperatures above -70 °C will lead to C5-deprotonation and ring fragmentation.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes. Stir at -78 °C for 45 minutes.

  • Validation Checkpoint: Withdraw 0.5 mL of the mixture, inject into a vial containing 0.5 mL D₂O. Extract with 1 mL CDCl₃ and run a rapid ¹H-NMR. Confirm the disappearance of the C2-proton signal (~7.6 ppm).

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise. Stir at -78 °C for 30 minutes, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel to yield the protected 5-fluoro-1H-imidazole-2-carbaldehyde.

Step 3: Mild Acidic Deprotection
  • Reaction: Dissolve the protected intermediate in THF (0.2 M). Add 2N HCl (aqueous) in a 1:1 v/v ratio with the THF.

  • Stirring: Stir at 25 °C for 4-6 hours. Causality: Heating accelerates deprotection but risks formyl cleavage.

  • Validation Checkpoint: Monitor via LC-MS. The SEM group mass [M+131] will cleave, revealing the desired product mass [M+H]⁺ = 115.0.

  • Isolation: Cool the mixture to 0 °C. Carefully adjust the pH to 7.0 using cold saturated NaHCO₃. Extract with EtOAc (3x), dry, and concentrate to yield pure 5-Fluoro-1H-imidazole-2-carbaldehyde.

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Optimization

Overcoming solubility issues with 5-Fluoro-1H-imidazole-2-carbaldehyde in organic solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams who hit a sudden roadblock when incorporating fluorinated imidazoles into their synthetic pipelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams who hit a sudden roadblock when incorporating fluorinated imidazoles into their synthetic pipelines.

A recurring pain point is the profound insolubility of 5-Fluoro-1H-imidazole-2-carbaldehyde in standard organic solvents. This guide is designed to move beyond basic solvent screening by explaining the thermodynamic causality behind this behavior and providing field-proven, self-validating protocols to overcome it.

Part 1: Mechanistic FAQs – Understanding the Root Cause

Q1: Why is 5-Fluoro-1H-imidazole-2-carbaldehyde practically insoluble in common organic solvents like Dichloromethane (DCM), Toluene, or Diethyl Ether?

The Causality: The insolubility is not due to a lack of solvent interaction, but rather the overwhelming strength of the solute-solute interactions. Imidazoles inherently possess both a hydrogen bond donor (the pyrrole-type N-H) and an acceptor (the pyridine-type C=N)[1].

In 5-Fluoro-1H-imidazole-2-carbaldehyde, this is exacerbated by two factors:

  • The 2-Carbaldehyde Group: Introduces a highly polarized carbonyl oxygen (C=O), acting as an additional, potent hydrogen bond acceptor.

  • The 5-Fluoro Substituent: Fluorine’s extreme electronegativity exerts a strong inductive pull, increasing the acidity of the N-H proton and making it a significantly stronger hydrogen bond donor.

This creates a dense, highly stable 1D/2D intermolecular hydrogen-bonded polymeric network in the solid state[2]. To dissolve this compound, the solvent must possess enough hydrogen-bond accepting capacity (high Kamlet-Taft β value) to thermodynamically outcompete the crystal lattice energy. Non-polar solvents like DCM and Toluene simply cannot break these bonds.

G A 5-Fluoro-1H-imidazole-2-carbaldehyde (Solid State) B Strong Intermolecular H-Bonding (N-H···N, N-H···O=C) A->B C High Lattice Energy (Insoluble in DCM/Toluene) B->C D Physical Disruption (Polar Aprotic Solvents: DMSO/DMF) C->D Add Solvent E Chemical Disruption (N-Protection: Boc, Trt, SEM) C->E Add Reagent F H-Bond Network Broken (Solvated Monomers) D->F G H-Bond Donor Eliminated (High Solubility in Non-Polars) E->G

Logical relationship of H-bonding disruption strategies for imidazole solubility.

Part 2: Solvent Selection & Additive Troubleshooting

Q2: If my downstream reaction tolerates polar solvents, which ones should I use?

You must select solvents that act as strong hydrogen bond acceptors to disrupt the N-H···N and N-H···O networks. Below is a comparative solubility matrix based on solvent dielectric constants ( ε ) and H-bond acceptor abilities.

Table 1: Quantitative Solvent Compatibility Profile
SolventDielectric Constant ( ε )Kamlet-Taft β (H-bond acceptor)Estimated SolubilityApplication Recommendation
Toluene 2.40.11< 1 mg/mLAvoid. Insufficient polarity to break lattice.
DCM 8.90.10< 1 mg/mLAvoid. Will remain a stubborn suspension.
THF 7.60.55~ 5-10 mg/mLMarginal. Requires heating or LiCl additive.
Acetonitrile 37.50.40~ 15-20 mg/mLModerate. Good for reflux conditions.
DMF 36.70.69> 100 mg/mLExcellent. Ideal for SNAr or alkylations.
DMSO 46.70.76> 150 mg/mLExcellent. Best choice if water-wash workup is viable.

Q3: My reaction requires THF, but the compound won't fully dissolve. Can I force dissolution without permanently altering the molecule?

Yes, via Additive Disruption. If you are performing a reaction in THF (e.g., a mild Grignard addition to the aldehyde), you can add 1.5 to 2.0 equivalents of anhydrous Lithium Chloride (LiCl). The Li+ ion coordinates with the carbonyl oxygen, while the Cl- acts as a hydrogen bond acceptor for the N-H proton. This transiently breaks the lattice network, pulling the compound into solution as a THF-soluble lithium complex.

Part 3: Chemical Masking (The Ultimate Solution)

Q4: My downstream workflow (e.g., Wittig olefination, organometallic coupling) requires strictly anhydrous, non-polar solvents like DCM or Ether. How do I proceed?

The Causality: You must chemically mask the N-H bond. By installing a protecting group (such as N-Boc or N-Trityl), you completely eliminate the primary hydrogen bond donor[3]. Without the N-H bond, the lattice energy drops precipitously, and the compound becomes highly soluble in almost all organic solvents.

N-Boc (tert-butoxycarbonyl) is the industry standard here due to its balance of steric profile, stability to nucleophiles, and ease of removal under mildly acidic conditions[4].

Protocol: Step-by-Step N-Boc Protection of 5-Fluoro-1H-imidazole-2-carbaldehyde

This protocol is designed as a self-validating system . Because the starting material is insoluble in DCM and the product is highly soluble, the physical clearing of the reaction mixture serves as a real-time indicator of reaction progress.

Reagents Required:

  • 5-Fluoro-1H-imidazole-2-carbaldehyde (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM) (10 mL per gram of substrate)

Methodology:

  • Preparation (The Suspension): In an oven-dried round-bottom flask purged with N 2​ , suspend the 5-Fluoro-1H-imidazole-2-carbaldehyde in anhydrous DCM. Observation: The mixture will be a cloudy, heterogeneous suspension.

  • Base Addition: Add Triethylamine (TEA) and DMAP while stirring at room temperature. The TEA initiates the deprotonation equilibrium, while DMAP acts as an acyl transfer catalyst.

  • Reagent Addition: Add Boc 2​ O dropwise (or in portions if solid). Caution: Mild effervescence (CO 2​ gas evolution) will occur.

  • Self-Validating Reaction Monitoring: Stir at room temperature for 2-4 hours. Validation Check: As the N-Boc protected product forms, it will rapidly dissolve. The reaction is complete when the opaque suspension transitions into a completely clear, homogenous solution. Confirm completion via TLC (Hexanes:EtOAc 7:3; starting material stays at baseline, product moves to R f​ ~0.6).

  • Workup (Causality-Driven): Quench the reaction with saturated aqueous NH 4​ Cl (to neutralize TEA and DMAP without cleaving the acid-sensitive Boc group). Extract with DCM (3x). The highly lipophilic Boc group ensures your product remains entirely in the organic layer.

  • Isolation: Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the highly soluble N-Boc-5-fluoro-1H-imidazole-2-carbaldehyde.

Part 4: Downstream Workflow Integration

Use the following decision matrix to determine the most efficient path forward for your specific synthetic step.

Workflow Start Assess Downstream Reaction Solvent Requirements Q1 Are highly polar aprotic solvents (DMSO/DMF) tolerated? Start->Q1 Sol1 Direct Dissolution Use DMSO, DMF, or DMAc Q1->Sol1 Yes Q2 Is moderate polarity (THF/MeCN) required? Q1->Q2 No Sol2 Additive Strategy Use THF + 1-2 eq LiCl Q2->Sol2 Yes Q3 Are non-polar or organometallic conditions required (DCM/Ether)? Q2->Q3 No Sol3 Chemical Masking Perform N-Boc or N-SEM Protection Q3->Sol3 Yes

Decision workflow for overcoming fluorinated imidazole solubility issues.

References
  • MacDonald, J. C., et al. "Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives." ACS Publications. Available at:[Link]

  • Domańska, U., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Gerokonstantis, D.-T., et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 5-Fluoro-1H-imidazole-2-carbaldehyde during storage

An In-Depth Technical Guide to Preventing Degradation of 5-Fluoro-1H-imidazole-2-carbaldehyde During Storage Welcome to the Technical Support Center for 5-Fluoro-1H-imidazole-2-carbaldehyde. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Preventing Degradation of 5-Fluoro-1H-imidazole-2-carbaldehyde During Storage

Welcome to the Technical Support Center for 5-Fluoro-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address and prevent stability issues encountered during the storage and handling of this valuable synthetic building block. As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific reasoning to ensure the integrity of your material and the success of your experiments.

The unique structure of 5-Fluoro-1H-imidazole-2-carbaldehyde, featuring both a reactive aldehyde group and an electron-rich imidazole ring, makes it susceptible to several degradation pathways. Understanding these vulnerabilities is the first step toward effective preservation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my 5-Fluoro-1H-imidazole-2-carbaldehyde has degraded?

A1: Visual inspection and analytical data are key. Signs of degradation can include a noticeable change in color (e.g., from off-white/pale yellow to brown), the formation of precipitates or solid matter (indicating polymerization), or a change in physical form.[1][2] Analytically, degradation is often observed in chromatography as a reduced peak area for the main compound, the appearance of new impurity peaks, or poor peak shape such as tailing.[1]

Q2: I received the compound as a solid. What are the absolute best conditions for long-term storage?

A2: For optimal long-term stability, 5-Fluoro-1H-imidazole-2-carbaldehyde solid should be stored at -20°C in a tightly sealed container, protected from light, with the headspace preferably flushed with an inert gas like argon or nitrogen.[3][4] This combination minimizes the risk of oxidation, photodegradation, and reactions with atmospheric moisture.

Q3: My vial of 5-Fluoro-1H-imidazole-2-carbaldehyde has turned brown. Is it still usable?

A3: A color change strongly suggests degradation. While it might still contain some of the desired compound, the purity is compromised. Before use, you must re-characterize the material using an analytical technique like HPLC or NMR to determine the actual purity.[5] For sensitive downstream applications, using a new, pure batch is highly recommended to ensure reproducibility and avoid introducing unknown variables into your experiment.

Q4: Is this compound sensitive to light?

A4: Yes, the imidazole moiety, in particular, is known to be sensitive to photodegradation.[4] Imidazole-2-carboxaldehyde itself can act as a photosensitizer, generating reactive oxygen species upon UV irradiation, which can lead to a complex mixture of degradation products.[4][6] Therefore, it is critical to store the compound in amber vials or otherwise protected from light at all times.

In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow to diagnose and resolve them.

Potential Degradation Pathways

The chemical structure of 5-Fluoro-1H-imidazole-2-carbaldehyde makes it vulnerable to three primary degradation mechanisms: oxidation, polymerization, and photodegradation.

cluster_main cluster_causes Degradation Drivers Start 5-Fluoro-1H-imidazole-2-carbaldehyde (Pure Compound) Oxidation_Product 5-Fluoro-1H-imidazole-2-carboxylic acid Start->Oxidation_Product Oxidation (Air, O₂, Peroxides) Polymerization_Product Inactive Trimer / Polymer (Precipitate) Start->Polymerization_Product Polymerization (Acid/Base Catalyzed) Photo_Product Complex Mixture (Ring-Opened Products, Radicals) Start->Photo_Product Photodegradation (UV/Visible Light) Air Atmospheric Oxygen Air->Oxidation_Product Light Light Exposure Light->Photo_Product Moisture Moisture / Water Moisture->Polymerization_Product start Symptom Observed: Low Purity or Poor Reaction Yield check_purity 1. Assess Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_storage 2. Review Storage & Handling History is_pure->check_storage No reaction_issue Problem is likely in reaction conditions, not starting material. is_pure->reaction_issue Yes storage_conditions Stored at -20°C? Protected from Light? Under Inert Gas? check_storage->storage_conditions check_solution 3. Evaluate Stock Solution Stability storage_conditions->check_solution Yes discard Root Cause: Improper Storage Action: Discard degraded material. Implement proper storage protocol. storage_conditions->discard No solution_conditions Was solution freshly prepared? Using anhydrous solvent? Stored properly? check_solution->solution_conditions solution_conditions->discard Unsure or No improve_solution_handling Root Cause: Solution Instability Action: Prepare solutions fresh. Use single-use aliquots. solution_conditions->improve_solution_handling Yes, but still degrades

Caption: Troubleshooting workflow for degradation issues.

Validated Protocols

Protocol 1: Recommended Storage Conditions

Adherence to strict storage protocols is the most effective preventative measure.

ParameterLong-Term Storage (>1 month)Short-Term / In-Use Storage (<1 month)
Form SolidSolid or freshly prepared single-use aliquots
Temperature -20°C is ideal. [3]2-8°C or -20°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas recommended
Light Must be protected from light (Amber vial, in a box) [4]Must be protected from light
Container Tightly sealed, high-quality glass vial with PTFE-lined capTightly sealed amber vial

Causality:

  • Low Temperature (-20°C): Drastically reduces the rate of all chemical reactions, including oxidation and polymerization.

  • Inert Atmosphere: Prevents oxidation of the aldehyde to a carboxylic acid and potential oxidative degradation of the imidazole ring. [1]* Light Protection: Prevents high-energy photons from initiating radical reactions and causing photodegradation of the imidazole ring. [4][7]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a self-validating system to check the purity of your compound at any time.

Objective: To determine the purity of 5-Fluoro-1H-imidazole-2-carbaldehyde and detect the presence of degradation products. [5] Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid (or Trifluoroacetic Acid)

Detailed Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution of ~100 µg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method Parameters:

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution (see below)
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Column Temperature 30°C
UV Detection 254 nm
  • Gradient Elution Profile:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the area percentage of the main peak relative to the total area of all peaks.

    • Self-Validation: A pure sample should yield a single major peak with a sharp, symmetrical shape. The appearance of significant secondary peaks, especially at earlier retention times (more polar, like the carboxylic acid), is a clear indicator of degradation.

References

  • Best practices for handling and storing volatile aldehyde standards. 1

  • 5-(TRIFLUOROMETHYL)-1H-IMIDAZOLE-2-CARBALDEHYDE | 102808-02-6. 8

  • 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde | 102808-02-6. 3

  • Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. 4

  • 1H-Imidazole-2-carbaldehyde (Synonyms: 2-Formylimidazole). 9

  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. 10

  • Aldehydes: identification and storage. 2

  • SAFETY DATA SHEET - Imidazole-2-carboxaldehyde. 11

  • 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde | 102808-02-6. 12

  • A Comparative Guide to the Synthetic Routes of 1H-Imidazole-2-carboxaldehyde Oxime. 13

  • 1H-Imidazole-2-carbaldehyde. 14

  • Synthesis of 2-Fluoro-1H-imidazole: An In-depth Technical Guide. 15

  • Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. 16

  • Validating the Purity and Identity of Synthesized 5-Nitroso-1H-Imidazole: A Comparative Guide. 17

  • An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. 18

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. 7

  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. 19

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. 20

  • A Comparative Guide to Purity Analysis of Synthesized 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid by HPLC. 21

  • Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives. 22

  • 1-Methyl-5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde. 23

  • Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. 6

  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. 24

  • Synthesis and therapeutic potential of imidazole containing compounds. 25

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. 26

Sources

Optimization

Technical Support Center: Optimizing Condensation Temperatures for 5-Fluoro-1H-imidazole-2-carbaldehyde

Welcome to the Advanced Troubleshooting Guide for fluorinated heterocyclic building blocks. For drug development professionals and synthetic chemists, 5-Fluoro-1H-imidazole-2-carbaldehyde presents a unique mechanistic pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for fluorinated heterocyclic building blocks. For drug development professionals and synthetic chemists, 5-Fluoro-1H-imidazole-2-carbaldehyde presents a unique mechanistic paradox. The electron-withdrawing fluorine atom highly activates the C2-aldehyde toward nucleophilic attack, but simultaneously renders the imidazole ring susceptible to thermal degradation and side reactions.

This guide provides field-proven insights into optimizing reaction temperatures to navigate the delicate balance between achieving complete dehydration and avoiding catastrophic side-product formation.

Mechanistic Overview: The Temperature Paradox

In condensation reactions (such as Schiff base/imine formation or Knoevenagel condensations), the electrophilic nature of the 5-fluoro-imidazole system accelerates the initial nucleophilic addition. However, researchers frequently encounter stalled reactions or degraded mixtures because they misapply standard thermal conditions.

The causality is rooted in the molecule's structural electronics:

  • Kinetic Trapping (Low Temp): Imidazole-2-carbaldehydes readily form stable hemiacetals, hemiaminals, or gem-diols in the presence of protic species[1]. Without sufficient thermal energy, the reaction stalls at this intermediate phase.

  • Thermodynamic Degradation (High Temp): Pushing the temperature too high (>90°C) provides the activation energy for two destructive pathways: base-catalyzed Cannizzaro disproportionation of the aldehyde[1], and Nucleophilic Aromatic Substitution (SNAr) of the C5-fluorine[2].

Troubleshooting FAQs: Temperature-Induced Failures

Q1: Why does my condensation reaction stall, showing a mass +18 Da higher than the expected imine product at room temperature? A: You are observing a kinetically trapped hemiaminal or gem-diol intermediate. Imidazole-2-carbaldehydes are highly susceptible to nucleophilic addition by water or alcohols, forming stable hydrated species[1]. At low temperatures (<40°C), there is insufficient thermal energy to drive the dehydration step (-H₂O) required to form the final double bond. Solution: Switch to a strictly aprotic solvent (e.g., anhydrous Toluene) and utilize molecular sieves while ramping the temperature to the optimal 60°C–75°C window.

Q2: When I heat the reaction to reflux (>100°C) to force dehydration, my yield drops and I isolate a highly polar carboxylic acid derivative. What is happening? A: You are thermally driving the Cannizzaro reaction. Under basic conditions (often provided by the amine nucleophile itself) and high thermal stress, the non-enolizable C2-aldehyde undergoes disproportionation into the corresponding imidazole-2-carboxylic acid and 2-hydroxymethylimidazole[1]. Solution: Strictly cap your reaction temperature at 75°C to prevent crossing the activation threshold for this disproportionation.

Q3: My LC-MS shows a side product that lacks the fluorine atom (confirmed by ¹⁹F NMR). How is the C-F bond breaking? A: The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect, which activates the imidazole ring. At elevated temperatures (>90°C), primary and secondary amines can act as nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction, displacing the fluoride ion[2]. Solution: Perform the initial amine addition at 0°C–25°C, and do not exceed 75°C during the dehydration phase.

Quantitative Data: Temperature vs. Reaction Pathway

The following table summarizes the causal relationship between reaction temperature and product distribution during a standard amine condensation.

Temperature RangePrimary Kinetic EventExpected Yield (Condensation)Cannizzaro Side-Product (%)SNAr Defluorination (%)
20°C - 40°C Hemiaminal/Gem-diol trapping< 20% (Stalled)< 2%< 1%
60°C - 75°C Optimal Dehydration85% - 92% < 5%< 2%
90°C - 110°C Thermal Degradation< 40%25% - 35%15% - 25%

Note: Data assumes 0.2 M concentration in anhydrous Toluene with 1.05 eq primary amine and 4Å molecular sieves.

Pathway Visualization

The diagram below illustrates the temperature-dependent bifurcation of the reaction pathway, highlighting why strict thermal control is required.

G Start 5-Fluoro-1H-imidazole-2-carbaldehyde + Amine Nucleophile Intermediate Hemiaminal Intermediate (Kinetic Adduct) Start->Intermediate Nucleophilic Addition (Exothermic) TempLow Low Temp (< 40°C) Intermediate->TempLow Insufficient Energy TempOpt Optimal Temp (60 - 75°C) Intermediate->TempOpt Controlled Heating TempHigh High Temp (> 90°C) Intermediate->TempHigh Thermal Stress ProdStall Stalled Reaction (Trapped Intermediate) TempLow->ProdStall Fails to Dehydrate ProdTarget Desired Imine Product (High Yield) TempOpt->ProdTarget -H2O (Dehydration) ProdSide1 Cannizzaro Products (Acid + Alcohol) TempHigh->ProdSide1 Base-Catalyzed ProdSide2 SNAr Defluorination (C5-Fluoro Displacement) TempHigh->ProdSide2 Nucleophilic Attack

Fig 1: Temperature-dependent bifurcation pathways in 5-Fluoro-1H-imidazole-2-carbaldehyde reactions.

Self-Validating Experimental Protocol: Temperature-Stepped Condensation

To achieve high yields without triggering degradation, the reaction must be separated into two distinct thermal phases. This protocol utilizes built-in analytical checkpoints to ensure the system is behaving as expected.

Objective: Synthesize a Schiff base/Imine from 5-Fluoro-1H-imidazole-2-carbaldehyde.

Phase 1: Kinetic Addition (0°C to 25°C)
  • Preparation: Charge a flame-dried, argon-purged flask with 5-Fluoro-1H-imidazole-2-carbaldehyde (1.0 eq) and anhydrous Toluene (0.2 M).

    • Causality: Utilizing a strictly aprotic solvent prevents the formation of dead-end gem-diol complexes[1].

  • Dehydration Setup: Add freshly activated 4Å molecular sieves (1 g/mmol ).

  • Nucleophile Introduction: Cool the suspension to 0°C using an ice bath. Add the amine nucleophile (1.05 eq) dropwise over 15 minutes to control the exothermic addition.

  • Equilibration: Remove the ice bath and stir at 25°C for 2 hours.

    • Self-Validation Checkpoint: Perform TLC (Eluent: 1:1 EtOAc/Hexane). You should observe complete consumption of the starting aldehyde and the appearance of a highly polar, baseline-hugging spot (the hemiaminal intermediate). Do not proceed to heating until the starting material is consumed.

Phase 2: Thermodynamic Dehydration (60°C to 75°C)
  • Controlled Heating: Attach a reflux condenser and gently heat the reaction block to 65°C.

    • Causality: Literature demonstrates that 60°C provides the exact activation energy required for imidazole-2-carbaldehyde dehydration without crossing the thermal threshold for Cannizzaro disproportionation[3].

  • Maturation: Maintain heating for 4–6 hours.

    • Self-Validation Checkpoint: Pull an aliquot for LC-MS analysis. The intermediate mass (M+18) should cleanly transition to the desired imine mass (M). If any defluorinated side-products (M - 19 + Amine) begin to appear, immediately reduce the heat by 10°C.

Phase 3: Isolation
  • Quenching: Cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a short Celite pad to remove the molecular sieves, washing the pad with additional Toluene.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude condensation product, ready for recrystallization or chromatography.

References

  • Title: Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation Source: PMC - NIH URL: [Link]

  • Title: Optimization of diarylpentadienones as chemotherapeutics for prostate cancer Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

Troubleshooting impurities in 5-Fluoro-1H-imidazole-2-carbaldehyde scale-up synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up the synthesis of 5-Fluoro-1H-imidazole-2-carbaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up the synthesis of 5-Fluoro-1H-imidazole-2-carbaldehyde .

Synthesizing fluoroimidazoles at scale is notoriously difficult. The electron-withdrawing nature of the fluorine atom destabilizes organolithium intermediates, while the imidazole ring itself is prone to regioselectivity issues during electrophilic functionalization. This guide dissects the causality behind common impurities and provides a self-validating framework to ensure high-fidelity scale-up.

Diagnostic Matrix: Common Scale-Up Impurities

Before adjusting your parameters, you must accurately identify the impurity profile. The table below summarizes the quantitative and qualitative diagnostic data for the most frequent scale-up deviations.

Impurity ProfileStructural IdentityPrimary CausalityAnalytical Detection
Regioisomer 4-Fluoro-1H-imidazole-2-carbaldehydeInadequate steric shielding at C2 during the initial C5-lithiation step. 19 F NMR: Distinct shift difference (~Δ 5-10 ppm) vs. the C5 isomer.
Defluorinated 1H-imidazole-2-carbaldehydeThermal degradation (α-elimination of LiF) of the 5-fluoro-2-lithioimidazole intermediate.LC-MS: Mass shift of -18 Da (loss of F, gain of H).
Over-oxidized 5-Fluoro-1H-imidazole-2-carboxylic acidAtmospheric O 2​ exposure during alkaline aqueous workup of the aldehyde.IR Spectroscopy: Broad O-H stretch (~3000 cm −1 ); LC-MS: +16 Da.
Bis-formylated 5-Fluoro-1H-imidazole-2,4-dicarbaldehydeOver-lithiation due to excess base or localized concentration gradients at scale.HPLC: Significant RRT shift (more polar); 1 H NMR: Two distinct CHO singlets.
Mechanistic Workflow & Impurity Branching

Understanding exactly where your process deviates is the first step to correcting it. The diagram below maps the synthetic sequence from an N-protected imidazole to the final product, highlighting the specific nodes where impurities are generated.

SynthesisWorkflow SM N-Protected Imidazole (Starting Material) Step1 C5 Lithiation & Fluorination (LTMP, NFSI, -78°C) SM->Step1 Int1 5-Fluoro-N-Protected Imidazole Step1->Int1 Imp1 4-Fluoro Regioisomer (Poor Regiocontrol) Step1->Imp1 Step2 C2 Lithiation & Formylation (n-BuLi, DMF, -78°C) Int1->Step2 Int2 5-Fluoro-N-Protected Imidazole-2-carbaldehyde Step2->Int2 Imp2 Defluorinated Imidazole (Thermal Decomposition) Step2->Imp2 Step3 Deprotection (Acidic Cleavage) Int2->Step3 Product 5-Fluoro-1H-imidazole- 2-carbaldehyde Step3->Product Imp3 Carboxylic Acid (Over-oxidation) Step3->Imp3

Workflow of 5-Fluoro-1H-imidazole-2-carbaldehyde synthesis highlighting key impurity branching.

Troubleshooting FAQs

Q1: Why am I seeing significant defluorination during the formylation step at a 500g scale, even though my 10g lab-scale reaction was perfect? A: This is a classic heat-transfer failure. When you lithiate the 5-fluoroimidazole at the C2 position, you generate a highly unstable 5-fluoro-2-lithioimidazole intermediate. If the internal temperature rises above -60 °C due to the exothermic addition of n-BuLi or inadequate cooling jacket capacity at scale, this intermediate undergoes rapid α-elimination of lithium fluoride (LiF). This generates an imidazole carbene, which subsequently abstracts a proton from the solvent to yield the defluorinated impurity. Solution: Transition to a continuous flow reactor for the lithiation/formylation step to ensure rapid thermal equilibration 1, or strictly throttle the n-BuLi addition rate in batch to maintain an internal temperature of ≤ -70 °C.

Q2: How do I minimize the formation of the 4-fluoro regioisomer during the initial electrophilic fluorination? A: Regiocontrol in imidazoles is dictated by the steric bulk of the N-protecting group and the base used. If you use a small protecting group (like a methyl or simple alkyl) and a standard base, deprotonation will indiscriminately occur at C2 and C5. Solution: You must use a bulky protecting group like Trityl (Tr) or 2-(trimethylsilyl)ethoxymethyl (SEM) combined with a sterically hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP). The bulky N-protecting group physically blocks the LTMP from accessing the C2 proton, forcing exclusive lithiation at C5 prior to trapping with N-fluorobenzenesulfonimide (NFSI) 2. NFSI is specifically chosen here because it acts as a stable, controlled electrophilic fluorinating agent that prevents over-fluorination 3.

Q3: My aldehyde product is contaminated with ~5-10% of the corresponding carboxylic acid. How can I prevent this over-oxidation? A: Imidazole-2-carbaldehydes are highly susceptible to auto-oxidation via the Cannizzaro reaction or direct atmospheric oxidation when exposed to basic aqueous conditions. Solution: During the final deprotection and workup, never allow the pH to exceed 7.5. Quench the reaction using strictly degassed aqueous buffers, and blanket all extraction and crystallization vessels with argon or nitrogen.

Validated Scale-Up Protocol (Self-Validating System)

This protocol utilizes a Trityl protecting group to guarantee regioselectivity and incorporates inline analytical checks to validate the integrity of the intermediates before proceeding.

Phase 1: Regioselective C5-Fluorination

  • Preparation: In a rigorously dried, argon-flushed reactor, dissolve 1-Trityl-1H-imidazole (1.0 eq) in anhydrous THF (10 volumes). Cool the solution to an internal temperature of -78 °C.

  • Lithiation: Add a freshly prepared solution of LTMP (1.1 eq) in THF dropwise over 1 hour. Self-Validation Check: Pull a 0.5 mL aliquot, quench with D 2​ O, and analyze via LC-MS/NMR. You must observe >95% deuterium incorporation at C5 before proceeding.

  • Fluorination: Dissolve NFSI (1.2 eq) in anhydrous THF and pre-cool to -78 °C. Transfer this solution via cannula to the lithiated imidazole, maintaining the internal temperature strictly below -70 °C.

  • Workup: Stir for 30 minutes, then quench with degassed saturated aqueous NH 4​ Cl. Extract with EtOAc, dry, and isolate the 5-fluoro-1-trityl-1H-imidazole.

Phase 2: C2-Formylation

  • Preparation: Dissolve the 5-fluoro-1-trityl-1H-imidazole in anhydrous THF (15 volumes) and cool to -78 °C.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Critical Parameter: The internal temperature must not exceed -70 °C to prevent LiF elimination.

  • Formylation: After 30 minutes, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise 4. Stir for 30 minutes at -78 °C, then allow the mixture to slowly warm to -20 °C over 1 hour.

  • Quench: Quench with a degassed phosphate buffer (pH 6.5) to prevent base-catalyzed oxidation of the newly formed aldehyde.

Phase 3: Deprotection

  • Cleavage: Dissolve the intermediate in a 1:1 mixture of THF and Methanol. Add 2N HCl (3.0 eq) and heat to 50 °C for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove organics. Cool the aqueous layer to 0 °C and carefully adjust the pH to 7.0 using solid NaHCO 3​ until foaming ceases. The pure 5-Fluoro-1H-imidazole-2-carbaldehyde will precipitate as a crystalline solid. Filter and dry under high vacuum.

References
  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: 5-Fluoro-1H-imidazole-2-carbaldehyde Purification

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for research chemists and drug development professionals tasked with the purification and scale-up of 5-Fluoro-1H-imidazole-2-carbald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Support Center. This guide is engineered for research chemists and drug development professionals tasked with the purification and scale-up of 5-Fluoro-1H-imidazole-2-carbaldehyde .

Due to the unique electronic properties imparted by the fluorine atom, this heteroaromatic aldehyde presents specific crystallization challenges, including a high propensity for oiling out and hydrate formation. This guide provides field-proven, thermodynamically sound methodologies to achieve >99% purity.

Physicochemical Profiling & Causality

To successfully recrystallize 5-Fluoro-1H-imidazole-2-carbaldehyde, one must understand the causality behind its reactivity:

  • The Inductive Effect (-I): The highly electronegative fluorine atom at the C5 position withdraws electron density from the imidazole ring. This significantly increases the electrophilicity of the C2-carbonyl carbon.

  • Hydration Susceptibility: Because of this heightened electrophilicity, the aldehyde is highly susceptible to nucleophilic attack by protic solvents (like water or ethanol), reversibly forming a gem-diol (hydrate). This disrupts the crystal lattice, leading to amorphous solids or sticky oils.

  • Hydrogen Bonding: The imidazole N-H acts as a strong hydrogen bond donor, while the basic nitrogen and aldehyde oxygen act as acceptors. This leads to strong intermolecular networks that can trap polar impurities[1].

Solvent Selection Matrix

The following table summarizes the quantitative physicochemical data of potential solvent systems and their expected performance for this specific fluorinated scaffold.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Yield ExpectationMechanistic Notes & Causality
Dry Acetonitrile 37.582.0High (75–85%) Optimal. High temperature-solubility gradient. Prevents gem-diol formation. Leaves polar acids in suspension[3].
EtOAc / Heptane 6.0 / 1.977.1 / 98.4High (70–80%) Excellent alternative. EtOAc breaks H-bonded aggregates; Heptane acts as a tunable anti-solvent.
Toluene 2.4110.6Moderate (50–60%)Good for removing highly lipophilic impurities, but high boiling point risks thermal degradation of the aldehyde.
Ethanol / Water 24.5 / 80.178.3 / 100.0Low (<40%) NOT RECOMMENDED. Induces reversible gem-diol formation, leading to severe oiling out and polymorphic mixtures.

Recrystallization Decision Workflow

SolventSelection Start Crude 5-Fluoro-1H-imidazole- 2-carbaldehyde CheckImp Assess Impurity Profile via LCMS/TLC Start->CheckImp PolarImp Highly Polar Impurities (e.g., Imidazole-2-carboxylic acid) CheckImp->PolarImp Dominant NonPolarImp Non-Polar Impurities (e.g., Halogenated starting materials) CheckImp->NonPolarImp Dominant Solvent1 Protocol A: Dry Acetonitrile (Single Solvent System) PolarImp->Solvent1 Preferred Pathway Solvent2 Protocol B: EtOAc / Heptane (Anti-Solvent System) NonPolarImp->Solvent2 Preferred Pathway

Workflow for selecting the optimal recrystallization solvent system.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . By following the built-in analytical checkpoints, you ensure the thermodynamic integrity of the crystallization.

Protocol A: Dry Acetonitrile (Preferred for Polar Impurity Removal)

This method leverages the steep solubility curve of fluorinated imidazoles in hot nitriles[3].

  • Dissolution: Suspend 1.0 g of crude 5-Fluoro-1H-imidazole-2-carbaldehyde in 12 mL of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Inert Atmosphere: Flush the system with Argon. Causality: The aldehyde is prone to auto-oxidation into the carboxylic acid at elevated temperatures.

  • Heating: Heat to a gentle reflux (82 °C) while stirring until the target compound dissolves.

  • Hot Filtration (Self-Validation Step): If a fine white powder remains undissolved, this is likely the oxidized byproduct (5-fluoro-1H-imidazole-2-carboxylic acid). Perform a rapid hot filtration through a pre-warmed fritted funnel to remove it.

  • Controlled Cooling: Transfer the clear filtrate to a crystallization dish. Cool at a controlled rate of ~5 °C/hour to room temperature. Do not crash-cool in an ice bath , as rapid nucleation will trap solvent and impurities within the crystal lattice.

  • Harvesting: Filter the resulting colorless prisms under vacuum. Wash with 2 mL of ice-cold dry acetonitrile.

  • Validation: Analyze the dried crystals via 1 H-NMR in DMSO- d6​ . The aldehyde proton must appear as a sharp singlet at ~9.79 ppm[3]. The absence of a broad multiplet at ~6.0 ppm confirms no gem-diol hydration occurred.

Protocol B: Ethyl Acetate / Heptane (Anti-Solvent Method)

Best used when the crude material contains lipophilic impurities from earlier synthetic steps.

  • Dissolution: Dissolve the crude material in a minimal volume of warm Ethyl Acetate (EtOAc) at 60 °C.

  • Anti-Solvent Titration: Dropwise, add Heptane while maintaining 60 °C, stopping exactly when the solution becomes persistently cloudy (the cloud point).

  • Clarification: Add 1–2 drops of EtOAc just until the solution turns clear again, establishing a metastable supersaturated state.

  • Seeding: Remove from heat and immediately add 2–3 seed crystals of pure 5-Fluoro-1H-imidazole-2-carbaldehyde.

  • Cooling & Harvesting: Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 2 hours. Filter and dry under high vacuum.

Troubleshooting & FAQs

Q: Why does my product form a sticky oil at the bottom of the flask instead of crystals?

A: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the compound's melting point is lower than the temperature at which it phase-separates from the solvent. For this fluorinated imidazole, it usually happens if you add the anti-solvent (Heptane) too quickly, pushing the system out of the metastable zone directly into the labile zone. Fix: Reheat the mixture until it is a single homogeneous liquid phase. Add 5% more of the good solvent (EtOAc), cool much more slowly, and introduce seed crystals earlier.

OilingOut Cooling Cooling Supersaturated Solution PhaseSep Liquid-Liquid Phase Separation (Oiling Out) Cooling->PhaseSep Rapid cooling / Excess anti-solvent Cryst Nucleation & Crystallization Cooling->Cryst Controlled cooling (≤ 5 °C/hr) Fix1 Reheat to Homogeneity PhaseSep->Fix1 Fix2 Add Seed Crystals in Metastable Zone Fix1->Fix2 Fix2->Cryst

Thermodynamic pathways and interventions for resolving oiling out.

Q: I used aqueous ethanol as suggested for standard imidazoles, but my yield is terrible and the NMR looks messy. Why?

A: Standard imidazole-2-carboxaldehydes can tolerate polar protic solvents[1]. However, the 5-fluoro derivative cannot. The highly electronegative fluorine atom activates the aldehyde toward nucleophilic attack. In aqueous ethanol, the aldehyde rapidly forms a mixture of hemiacetals and gem-diols. These hydrated forms have completely different solubility profiles and block the formation of a uniform crystal lattice. You must switch to an anhydrous, aprotic solvent like dry acetonitrile.

Q: How can I prevent the auto-oxidation of the aldehyde during hot filtration?

A: Aldehydes on electron-deficient heterocycles are highly prone to radical auto-oxidation into carboxylic acids when exposed to heat and atmospheric oxygen. Always degas your recrystallization solvents by sparging with Argon for 10 minutes prior to use, and perform the reflux under a positive pressure of inert gas.

References

  • 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde - PMC: Synthesis and crystallization.
  • CAS 10111-08-7: Imidazole-2-carboxaldehyde. CymitQuimica.
  • Imidazole Aldoximes Effective in Assisting Butyrylcholinesterase Catalysis of Organophosphate Detoxification. Journal of Medicinal Chemistry (ACS).

Sources

Troubleshooting

Stabilizing 5-Fluoro-1H-imidazole-2-carbaldehyde in aqueous buffer solutions

A Guide to Enhancing Stability in Aqueous Buffer Solutions Welcome to the technical support guide for 5-Fluoro-1H-imidazole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Enhancing Stability in Aqueous Buffer Solutions

Welcome to the technical support guide for 5-Fluoro-1H-imidazole-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development scientists to provide expert guidance on the handling and stabilization of this reactive aldehyde in aqueous environments. Here, we address common challenges, offer troubleshooting strategies, and provide validated protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental stability concerns associated with 5-Fluoro-1H-imidazole-2-carbaldehyde.

Q1: What are the primary chemical stability challenges with 5-Fluoro-1H-imidazole-2-carbaldehyde in aqueous solutions?

A1: The instability of this compound arises from three main sources related to its functional groups: the aldehyde, the imidazole ring, and the influence of the fluorine substituent.

  • Aldehyde Group Reactivity : The formyl (aldehyde) group is intrinsically reactive and susceptible to several transformations in water.

    • Hydration (Gem-diol Formation) : The most significant issue is the reversible nucleophilic addition of water to the aldehyde, forming a geminal diol (hydrate).[1][2] This equilibrium is highly dependent on pH.[3][4] The presence of the electron-withdrawing fluorine atom on the imidazole ring likely increases the electrophilicity of the carbonyl carbon, further favoring the hydrated form compared to its non-fluorinated analog.[1]

    • Oxidation : The aldehyde can be easily oxidized to the corresponding carboxylic acid (5-Fluoro-1H-imidazole-2-carboxylic acid), especially in the presence of dissolved oxygen or other oxidizing agents.[5]

  • Imidazole Ring Instability : The imidazole ring itself can be a source of instability.

    • Photodegradation : Imidazole moieties are known to be sensitive to light.[6] The parent compound, imidazole-2-carboxaldehyde, is a known photosensitizer that can generate reactive oxygen species (ROS) upon UV irradiation, which can lead to self-degradation or reaction with other components in the buffer.[6][7]

  • Polymerization/Condensation : Like many aldehydes, this compound can potentially undergo self-condensation or polymerization reactions, though this is often less prevalent in dilute aqueous solutions compared to oxidation or hydration.[5][8]

Q2: How does pH critically influence the stability and structure of the compound in solution?

A2: pH is the most critical parameter to control. It governs a crucial equilibrium between the active aldehyde form and the inactive geminal diol (hydrate) form.[3][9]

  • Acidic Conditions (pH < 5) : In acidic solutions, two factors strongly push the equilibrium towards the geminal diol. First, the imidazole ring (pKa of the conjugate acid is ~7) becomes protonated.[10] This protonation, combined with the electron-withdrawing effect of the fluorine, makes the aldehyde carbon highly electrophilic and susceptible to hydration.[3][4] At low pH, the geminal diol is the dominant species in solution.[3][9]

  • Neutral to Alkaline Conditions (pH > 6) : As the pH increases above the pKa of the diol's conjugate acid (pKa ≈ 5.9 for the parent compound), the equilibrium shifts back, favoring the aldehyde form.[3][4] Therefore, to maintain the compound in its active aldehyde state, buffers in the neutral to slightly alkaline range are recommended.

Q3: What are the likely degradation products I should watch for?

A3: Based on the known reactivity, the primary degradation and equilibrium products you may observe are:

  • 5-Fluoro-1H-imidazole-2-carbaldehyde hydrate (gem-diol) : An equilibrium species, not a degradation product, but its presence reduces the concentration of the active aldehyde.

  • 5-Fluoro-1H-imidazole-2-carboxylic acid : The product of oxidation.

  • Photodegradation Products : If exposed to light, a complex mixture of byproducts could form due to ROS-mediated reactions.[6]

Troubleshooting Unstable Solutions

This section provides solutions to common experimental problems.

Problem 1: Low or Inconsistent Biological/Chemical Activity

If you observe that your compound shows lower than expected or variable activity, it is highly probable that the concentration of the active aldehyde form is inconsistent.

  • Root Cause : The aldehyde-hydrate equilibrium is not properly controlled.[3] If your buffer pH is too low (e.g., pH 4-5), the majority of your compound will exist as the inactive hydrate.

  • Solution :

    • pH Control : Prepare your solutions in a buffer with a pH between 7.0 and 8.0.[11] This ensures the equilibrium favors the aldehyde.

    • Fresh Preparation : Always prepare solutions fresh before an experiment. Aldehydes are inherently unstable in aqueous media over long periods.[12]

    • Inert Atmosphere : To prevent oxidation, use buffers that have been degassed by sparging with nitrogen or argon. Prepare the solution under an inert atmosphere if possible.[6]

Problem 2: Appearance of Unidentified Peaks in LC-MS or NMR Analysis

Unexpected peaks that appear over time are a clear sign of degradation.

  • Root Cause 1: Oxidation : A new peak corresponding to the mass of the carboxylic acid is a hallmark of oxidative degradation.

    • Solution : Add a small amount of an antioxidant to your stock solution. Common choices include Butylated Hydroxytoluene (BHT) at ~0.1% or Tocopherol.[13] Additionally, working under an inert atmosphere is highly effective.[6]

  • Root Cause 2: Photodegradation : If the solution was exposed to ambient or UV light, a complex mixture of products may form.[6][7]

    • Solution : Protect your solutions from light at all times. Use amber vials or wrap your containers in aluminum foil.[6]

Visualizing Degradation & Stability

Understanding the chemical dynamics is key to controlling them.

G cluster_pH Protonated_Diol Protonated Gem-Diol (Dominant at pH < 5) Neutral_Diol Neutral Gem-Diol (Hydrate Form) Protonated_Diol->Neutral_Diol +H⁺ Aldehyde 5-Fluoro-1H-imidazole-2-carbaldehyde (Active Form) Neutral_Diol->Aldehyde + H₂O p1 Acidic pH p2 Neutral/Alkaline pH

Caption: pH-dependent equilibrium of 5-Fluoro-1H-imidazole-2-carbaldehyde.

DegradationPathways Start 5-Fluoro-1H-imidazole-2-carbaldehyde (Aqueous Solution) Oxidation Oxidation (O₂, contaminants) Start->Oxidation Photodegradation Photodegradation (UV/Ambient Light) Start->Photodegradation Hydration Hydration (Equilibrium with H₂O) Start->Hydration Reversible CarboxylicAcid 5-Fluoro-1H-imidazole- 2-carboxylic acid Oxidation->CarboxylicAcid ComplexMixture Complex Mixture of Degradation Products Photodegradation->ComplexMixture GemDiol Geminal Diol (Inactive Hydrate) Hydration->GemDiol

Caption: Major degradation and equilibrium pathways in aqueous solutions.

Validated Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol is designed to maximize the stability of the active aldehyde form for use in experiments.

Materials:

  • 5-Fluoro-1H-imidazole-2-carbaldehyde (solid)

  • Amber glass vial

  • Degassed buffer (e.g., 100 mM Phosphate or HEPES buffer, pH 7.4)

  • Inert gas (Argon or Nitrogen)

  • (Optional) Antioxidant like BHT

Procedure:

  • De-gas Buffer : Sparge your chosen buffer (pH 7.0 - 8.0) with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.[6]

  • Weigh Compound : In an amber vial, accurately weigh the required amount of solid 5-Fluoro-1H-imidazole-2-carbaldehyde.

  • Inert Atmosphere : Flush the vial containing the solid with the inert gas.

  • Dissolution : Using a syringe, add the degassed buffer to the vial to achieve the desired final concentration. Cap the vial tightly.

  • Mixing : Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage : Store the solution at 2-8°C, protected from light. For optimal results, use the solution within 24 hours of preparation. Long-term storage of aqueous solutions is not recommended.

Protocol 2: Workflow for Troubleshooting Stability Issues

This workflow guides the systematic identification of the root cause of instability.

TroubleshootingWorkflow Start Problem: Inconsistent Results or Observed Degradation CheckPurity 1. Verify Purity of Solid Starting Material (e.g., by NMR, LC-MS) Start->CheckPurity CheckpH 2. Measure pH of Aqueous Solution CheckPurity->CheckpH pH_Low pH is < 6.5 CheckpH->pH_Low pH too low pH_OK pH is 7.0 - 8.0 CheckpH->pH_OK pH optimal Result_pH Adjust Buffer pH to 7.0 - 8.0 pH_Low->Result_pH ControlExpt 3. Run Control Experiments pH_OK->ControlExpt Inert Prepare with Degassed Buffer under Inert Atmosphere ControlExpt->Inert Dark Store and Handle in Complete Darkness ControlExpt->Dark Analyze 4. Analyze Results Inert->Analyze Dark->Analyze Result_Inert Stability Improves under Inert Conditions Analyze->Result_Inert Compare to standard prep Result_Dark Stability Improves in Dark Conditions Analyze->Result_Dark Compare to standard prep Conclusion_Oxidation Conclusion: Oxidation is the Primary Issue Result_Inert->Conclusion_Oxidation Conclusion_Photo Conclusion: Photodegradation is the Primary Issue Result_Dark->Conclusion_Photo Conclusion_Hydration Conclusion: Aldehyde-Hydrate Equilibrium is the Issue Result_pH->Conclusion_Hydration

Caption: A systematic workflow for diagnosing compound instability.

Summary of Recommended Buffer Conditions

For ease of reference, the key parameters for preparing a stable solution of 5-Fluoro-1H-imidazole-2-carbaldehyde are summarized below.

ParameterRecommendationRationale & Justification
pH 7.0 - 8.0Shifts the chemical equilibrium to favor the active aldehyde form over the inactive geminal diol (hydrate).[3][4]
Buffer System Phosphate, HEPES, or similar non-reactive bufferProvides stable pH control in the desired range without reacting with the aldehyde group.
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidative degradation of the aldehyde to the corresponding carboxylic acid.[6]
Light Exposure Minimal; use amber vials or foilPrevents photodegradation, to which the imidazole moiety is susceptible.[6][7]
Additives Optional: Antioxidant (e.g., 0.1% BHT)Scavenges trace oxygen and free radicals to further inhibit oxidation.[5][13]
Storage Temp. 2-8°CSlows the rate of all degradation reactions. Avoid freezing, which can cause precipitation.
Use-By Time Prepare fresh; use within 24 hoursAldehydes are inherently prone to degradation in aqueous media over extended periods.[12]
References
  • Hipkiss, A. R. (2010). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Biochemical Society Transactions, 38(5), 1345-1348. [Link]

  • European Patent Office. (1986). A method for stabilizing aliphatic higher aldehyde compounds (EP 0103859 B1). [Link]

  • Rodriguez, A. A., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology Letters, 4(12), 540-545. [Link]

  • Quick Company. (Date N/A). A Stable Aqueous Aldehyde Solution. [Link]

  • Pendidikan Kimia. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Pendidikan Kimia Journal. [Link]

  • ResearchGate. (2017). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link]

  • Google Patents. (2018).
  • Roy, S., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 5(29), 22972-22981. [Link]

  • Google Patents. (2012). Method of stabilizing an aldehyde (US8252844B2).
  • Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin. [Link]

  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Google Patents. (2023). Stabilization of aldehydes and/or an alcohols (WO2023175065A1).
  • Wright, A. G., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(25), 8129-8136. [Link]

  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 19.5: Nucleophilic Addition of Water - Hydration. [Link]

  • Google Patents. (1983).
  • Frontera, A., et al. (2022). Through-Space Stabilization of an Imidazolium Cation by Aromatic Rings. The Journal of Organic Chemistry, 87(12), 8037-8044. [Link]

  • Lopez-Gallego, F., et al. (2018). Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. Molecules, 23(8), 2026. [Link]

  • groups.io. (2019). To stabilize aldehydes....?[Link]

  • European Patent Office. (1983). Stabilization of aldehydes (EP 0096153 A2). [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • ResearchGate. (2011). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. [Link]

  • Pop, O., et al. (2024). Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1547. [Link]

  • Lam, Y. P., et al. (2007). Substantial formation of hydrates and hemiacetals from pyridinium ketones. Tetrahedron Letters, 48(1), 123-125. [Link]

  • Richard, J. P., et al. (2000). Hydration of Carbonyl Compounds, an Analysis in Terms of No Barrier Theory: Prediction of Rates from Equilibrium Constants and Distortion Energies. Journal of the American Chemical Society, 122(23), 5638-5647. [Link]

  • National Center for Biotechnology Information. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

  • The Organic Chemistry Tutor. (2021). Hydration of Aldehydes and Ketones. [Link]

  • ResearchGate. (2018). Equilibrium constants for the hydration of selected aldehydes (p_ for the protonated form). [Link]

  • Li, Y., et al. (2024). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. ACS Earth and Space Chemistry, 8(6), 1269-1278. [Link]

  • De Haan, D. O., et al. (2018). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 20(18), 12344-12351. [Link]

  • ResearchGate. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. [Link]

  • PubMed. (1998). [Stability of 5-fluorouracil solutions according to different parameters]. [Link]

  • De Laurentiis, E., et al. (2020). Five-Membered Heterocycles as Potential Photosensitizers in the Tropospheric Aqueous Phase: Photophysical Properties of Imidazole-2-carboxaldehyde, 2-Furaldehyde, and 2-Acetylfuran. The Journal of Physical Chemistry A, 124(49), 10195-10205. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Fluoro-1H-imidazole-2-carbaldehyde vs 4-Fluoro-1H-imidazole-2-carbaldehyde reactivity

5-Fluoro-1H-imidazole-2-carbaldehyde vs. 4-Fluoro-1H-imidazole-2-carbaldehyde: A Comparative Guide on Reactivity and Tautomeric Dynamics As a Senior Application Scientist, evaluating the reactivity profiles of fluorinate...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Fluoro-1H-imidazole-2-carbaldehyde vs. 4-Fluoro-1H-imidazole-2-carbaldehyde: A Comparative Guide on Reactivity and Tautomeric Dynamics

As a Senior Application Scientist, evaluating the reactivity profiles of fluorinated imidazoles requires looking beyond static 2D chemical structures. When comparing 5-Fluoro-1H-imidazole-2-carbaldehyde and 4-Fluoro-1H-imidazole-2-carbaldehyde, the most critical foundational concept is annular tautomerism .

Because the imidazole ring possesses a free NH proton, the 4- and 5-positions are in rapid, dynamic equilibrium in solution[1]. Consequently, without N-protection, these two structures represent the exact same chemical entity. To objectively compare their reactivity, we must analyze them through the lens of transition states during substitution reactions, or by "locking" their tautomeric states via N-alkylation.

Electronic Architecture & Mechanistic Divergence

The introduction of a fluorine atom—possessing the highest electronegativity on the Pauling scale (3.98) and a highly robust C–F bond (472 kJ/mol)—profoundly alters the electron density of the imidazole core[2]. Coupled with the strongly electron-withdrawing 2-carbaldehyde group, the ring becomes highly electron-deficient.

  • Electrophilic Aromatic Substitution (SEAr): The synergistic electron-withdrawing nature of both the fluorine and formyl substituents severely deactivates the ring toward electrophiles. Standard reactions like nitration or halogenation require forcing conditions and often yield complex degradation mixtures.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, this electron deficiency makes these molecules exceptional substrates for SNAr[3]. The fluorine atom acts as an excellent leaving group, driven by the stabilization of the intermediate Meisenheimer complex by the adjacent formyl group[4].

Tautomer_Dynamics A 4-Fluoro-1H-imidazole -2-carbaldehyde B 5-Fluoro-1H-imidazole -2-carbaldehyde A->B Rapid Annular Tautomerization C Base + Alkylating Agent (e.g., K2CO3, MeI) A->C B->C D 4-Fluoro-1-alkyl-... (Isolable Regioisomer) C->D N1-Alkylation E 5-Fluoro-1-alkyl-... (Isolable Regioisomer) C->E N3-Alkylation

Fig 1. Annular tautomerism and regioselective N-alkylation trapping of fluoroimidazole isomers.

Quantitative Comparison: Locked N-Methyl Regioisomers

To objectively compare the intrinsic reactivity of the 4-fluoro and 5-fluoro positions, we evaluate their locked N-methyl derivatives: 4-Fluoro-1-methyl-1H-imidazole-2-carbaldehyde and 5-Fluoro-1-methyl-1H-imidazole-2-carbaldehyde .

Property / Reactivity Metric4-Fluoro-1-methyl Isomer5-Fluoro-1-methyl IsomerMechanistic Causality
Steric Environment (-CHO) Less hindered. The adjacent N-methyl is on the opposite side of the ring.Highly hindered. The N-methyl group is adjacent to both the formyl and fluoro groups.Impacts the kinetics of aldehyde condensation reactions (e.g., Schiff base formation).
SNAr Reactivity High. Fluorine is displaced readily by strong nucleophiles.Very High. Proximity to the N-alkyl group enhances inductive withdrawal, increasing lability.The Meisenheimer intermediate is stabilized differently based on the proximity of the N-alkyl dipole[3].
C-H Acidity (Ring Proton) C5-H is highly acidic due to the adjacent electronegative fluorine.C4-H is less acidic than C5-H, though still activated by the ring system.Relevant for base-catalyzed deuterium exchange or cross-coupling pre-activation.
1H NMR Shift (Ring Proton) ~7.2 - 7.5 ppm (C5-H, doublet due to H-F coupling).~6.9 - 7.2 ppm (C4-H, doublet due to H-F coupling).The N-methyl group exerts a shielding effect on the adjacent C5 position.

Self-Validating Experimental Workflows

To harness the reactivity of these compounds, researchers must employ rigorous, self-validating protocols. Below are the optimized methodologies for isolating the tautomers and executing SNAr.

Protocol A: Regioselective N-Alkylation (Tautomer Trapping)

Objective: To lock the tautomeric equilibrium and isolate the 4-fluoro and 5-fluoro N-methyl regioisomers for independent study.

  • Initiation: Dissolve 4/5-Fluoro-1H-imidazole-2-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M) under an inert N2 atmosphere.

  • Deprotonation: Add anhydrous K2CO3 (1.5 equiv) and stir at 0 °C for 15 minutes. Causality: Generating the imidazolide anion at low temperatures minimizes degradation and prepares the system for kinetically controlled alkylation.

  • Alkylation: Add iodomethane (MeI, 1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.

  • Validation & Isolation: Quench with H2O, extract with EtOAc, and concentrate. Purify the crude mixture via silica gel chromatography.

    • Self-Validation System: The 4-fluoro and 5-fluoro isomers will elute separately due to distinct dipole moments. Confirm structural identity via 2D NOESY NMR. A spatial correlation (cross-peak) between the N-methyl protons and the adjacent ring proton will only be present in the 4-fluoro isomer.

Protocol B: SNAr Displacement of Fluorine

Objective: To utilize the electron-deficient nature of the locked fluoroimidazole for nucleophilic functionalization.

  • Preparation: Dissolve the isolated 5-Fluoro-1-methyl-1H-imidazole-2-carbaldehyde (1.0 equiv) in anhydrous DMSO.

  • Nucleophilic Attack: Add a secondary amine (e.g., morpholine, 2.0 equiv) and K2CO3 (2.0 equiv).

  • Thermal Activation: Heat the reaction to 80 °C for 4-6 hours. Causality: While the fluorine is highly electronegative[2], thermal energy is required to overcome the activation barrier of the rate-limiting Meisenheimer complex formation[3].

  • Validation:

    • Self-Validation System: Monitor the reaction strictly via 19F NMR. The quantitative disappearance of the characteristic C–F peak (typically between -110 to -130 ppm) serves as absolute confirmation of complete SNAr displacement[4].

SNAr_Mechanism A N-Protected Fluoroimidazole -2-carbaldehyde C Meisenheimer Complex (Stabilized by -CHO & -F) A->C Rate-Limiting Attack B Nucleophile (Nu⁻) (e.g., Amines, Thiolates) B->C D Substituted Imidazole Product C->D Fast Elimination E Fluoride Ion (F⁻) Leaving Group C->E

Fig 2. Nucleophilic Aromatic Substitution (SNAr) pathway via a Meisenheimer intermediate.

References

  • Product Class 3: Imidazoles. Thieme Connect. URL:[Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. URL:[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. URL:[Link]

  • Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development. URL:[Link]

Sources

Comparative

Comprehensive HPLC Method Validation Guide for 5-Fluoro-1H-imidazole-2-carbaldehyde Quantification: Reversed-Phase vs. Mixed-Mode Chromatography

Introduction & Analytical Challenges 5-Fluoro-1H-imidazole-2-carbaldehyde is a highly valuable fluorinated bioisostere and intermediate in the synthesis of kinase inhibitors and anti-infective agents. However, quantifyin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

5-Fluoro-1H-imidazole-2-carbaldehyde is a highly valuable fluorinated bioisostere and intermediate in the synthesis of kinase inhibitors and anti-infective agents. However, quantifying this compound presents a unique set of chromatographic challenges:

  • High Polarity & Poor Retention: The imidazole ring is highly polar, causing the compound to elute near the void volume on standard hydrophobic C18 columns.

  • Secondary Silanol Interactions: The basic nitrogen of the imidazole ring (even with the electron-withdrawing fluorine at C5) interacts strongly with unendcapped, acidic surface silanols on traditional silica-based columns, leading to severe peak tailing.

  • Aldehyde Reactivity: The C2-carbaldehyde group is prone to hydration (forming a gem-diol) in highly aqueous mobile phases, which can manifest as split or broadened peaks if the exchange rate is slow on the chromatographic timescale.

To ensure data integrity and regulatory compliance (ICH Q2), selecting the correct stationary phase and mobile phase buffer is critical. This guide objectively compares traditional Reversed-Phase HPLC (RP-HPLC) against Mixed-Mode/Low-Silanol chromatography for the quantification of 5-Fluoro-1H-imidazole-2-carbaldehyde.

Methodology Comparison & Causality

Method A: Traditional RP-HPLC (C18) with Phosphate Buffer

Standard C18 columns rely entirely on hydrophobic interactions. To retain the polar 5-Fluoro-1H-imidazole-2-carbaldehyde, analysts are forced to use highly aqueous mobile phases (e.g., <5% organic modifier).

  • The Causality of Failure: Operating at >95% aqueous conditions risks stationary phase collapse (dewetting). Furthermore, at neutral or slightly acidic pH, the imidazole nitrogen remains partially protonated, interacting with residual silanols to cause peak tailing[1]. While phosphate buffers ( KH2​PO4​ ) can mask some silanol activity and provide excellent UV transparency[2], they are non-volatile, rendering this method incompatible with LC-MS/MS downstream workflows.

Method B: Mixed-Mode / Low-Silanol RP (e.g., Newcrom R1)

Specialty columns like the Newcrom R1 utilize a low-silanol reversed-phase backbone, often incorporating mixed-mode ion-pairing characteristics.

  • The Causality of Success: By providing a secondary polar/ion-exchange retention mechanism, these columns allow for a higher percentage of organic modifier (Acetonitrile) in the mobile phase while maintaining strong retention of the imidazole[3]. The low silanol activity eliminates the peak tailing associated with the basic nitrogen. Crucially, this permits the replacement of non-volatile phosphoric acid with volatile formic acid, enabling seamless transition to high-sensitivity Mass Spectrometry (MS)[3].

Method Development & Validation Workflow

G A 5-Fluoro-1H-imidazole-2-carbaldehyde Sample Preparation B Chromatographic Strategy Selection A->B C Standard RP-HPLC (C18) High Aqueous Mobile Phase B->C Conventional D Mixed-Mode / Low Silanol (e.g., Newcrom R1) B->D Optimized E Peak Tailing & Poor Retention (Due to basic N & polarity) C->E F Sharp Peaks & Optimal Retention (MS Compatible Buffer) D->F G Method Validation (ICH Q2) Linearity, LOD/LOQ, Precision E->G F->G

Method development and validation workflow for fluorinated imidazole quantification.

Experimental Protocols (Self-Validating Systems)

The following protocol details the optimized Mixed-Mode (Newcrom R1) method. It is designed as a self-validating system , incorporating internal standards and system suitability tests (SST) to continuously verify performance.

Step 1: Standard and Sample Preparation
  • Internal Standard (IS) Spiking: Select a structurally similar, stable analog (e.g., 4-methyl-1H-imidazole-2-carbaldehyde) to correct for matrix effects and injection volume variances.

  • Diluent Selection: Dissolve the 5-Fluoro-1H-imidazole-2-carbaldehyde reference standard and samples in the initial mobile phase (e.g., 80% Water / 20% Acetonitrile) to prevent solvent-induced peak distortion.

  • Calibration Curve: Serially dilute the stock solution to prepare 5 calibration standards spanning 50% to 150% of the target analytical concentration. Spike each with a constant concentration of the IS.

Step 2: Chromatographic Conditions (Mixed-Mode / MS-Compatible)
  • Column: Newcrom R1 (or equivalent low-silanol mixed-mode), 4.6 x 150 mm, 5 µm[3].

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (Protonates the imidazole for MS ionization and suppresses residual silanols)[3].

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Isocratic elution at 70% A / 30% B (Adjust based on specific matrix retention requirements).

  • Flow Rate: 1.0 mL/min for UV; split to 0.25 mL/min if coupling to ESI-MS.

  • Detection: UV at 300 nm (optimal for conjugated imidazoles)[2] or ESI+ MS/MS (Selected Reaction Monitoring).

Step 3: Execution of Validation Parameters (ICH Q2)
  • System Suitability Test (SST): Inject the mid-level standard 5 times. The system is only validated for the run if the Tailing Factor ( Tf​ ) is ≤ 1.5, Theoretical Plates ( N ) ≥ 2000, and peak area %RSD ≤ 2.0%.

  • Accuracy via Spike Recovery: Accurately weigh and spike a known amount of the standard into a placebo matrix at 80%, 100%, and 120% levels. Calculate the % recovery against the theoretical spiked amount[1].

  • LOD/LOQ Determination: Calculate based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ): LOD=3.3(σ/S) and LOQ=10(σ/S) [2].

Data Presentation: Comparative Validation Results

The table below summarizes the typical performance characteristics of the traditional C18 method versus the optimized Mixed-Mode method for imidazole-derivative quantification. Data is synthesized from validated studies on structurally related imidazole-carbaldehydes and anti-infective derivatives[1],[2].

Validation ParameterTraditional RP-HPLC (C18 / UV)Mixed-Mode (Newcrom R1 / UV)Mixed-Mode (Newcrom R1 / MS)
Linearity ( R2 ) > 0.995> 0.999> 0.999
Limit of Detection (LOD) ~0.45 µg/mL~0.15 µg/mL1 - 25 nM
Limit of Quantitation (LOQ) ~1.35 µg/mL~0.45 µg/mL1 - 50 nM
Precision (%RSD) < 3.5%< 1.5%< 2.0%
Accuracy (% Recovery) 92.0 - 105.0%98.4 - 101.5%95.0 - 105.0%
Tailing Factor ( Tf​ ) 1.8 - 2.5 (Tailing)1.0 - 1.2 (Symmetrical)1.0 - 1.2 (Symmetrical)
MS Compatibility No (Phosphate Buffer)Yes (Formic Acid)Yes (Formic Acid)

References

  • Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: Molecules (PMC - National Institutes of Health) URL:[Link]

Sources

Validation

Gas chromatography-mass spectrometry (GC-MS) validation for 5-Fluoro-1H-imidazole-2-carbaldehyde

As drug development pipelines increasingly incorporate fluorinated heterocycles to improve metabolic stability and target binding, the accurate quantification of synthetic intermediates becomes critical. 5-Fluoro-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate fluorinated heterocycles to improve metabolic stability and target binding, the accurate quantification of synthetic intermediates becomes critical. 5-Fluoro-1H-imidazole-2-carbaldehyde is a highly polar, volatile heterocyclic compound that presents unique analytical challenges[1].

As a Senior Application Scientist, I have evaluated multiple analytical platforms for this compound. While liquid chromatography (LC) is often the default for pharmaceuticals, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior high-resolution separation and structural confirmation for small, volatile intermediates—provided the method is expertly designed and rigorously validated.

This guide objectively compares GC-MS against alternative platforms, explains the chemical causality behind our method development, and provides a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) guidelines[2].

Comparative Analysis of Analytical Platforms

To objectively select the best platform for 5-Fluoro-1H-imidazole-2-carbaldehyde, we must evaluate the compound's intrinsic properties: a low molecular weight (114.08 g/mol ), an active secondary amine (N-H), and an ultraviolet (UV) chromophore.

The table below summarizes the performance of GC-MS (post-derivatization) compared to LC-MS/MS and HPLC-UV.

Analytical PlatformSensitivity (LOQ)SpecificityMatrix InterferenceSample PreparationCost per Analysis
GC-MS (Derivatized) 1–5 ng/mLHigh (EI spectral library matching & SIM)Low (High-resolution capillary separation)Moderate (Requires silylation)Moderate
LC-MS/MS (ESI-HILIC) 0.5–2 ng/mLHigh (MRM transitions)High (Susceptible to ion suppression)Simple (Dilute & shoot)High
HPLC-UV 50–100 ng/mLModerate (Retention time & UV max ~280 nm)Moderate (Co-eluting chromophores)Simple (Dilute & shoot)Low

The Verdict: While LC-MS/MS offers slight advantages in raw sensitivity, small polar imidazoles often suffer from severe ion suppression in Electrospray Ionization (ESI) and require complex HILIC chromatography to retain the analyte. GC-MS is the optimal choice for this intermediate due to its robustness against matrix effects and the definitive structural elucidation provided by Electron Ionization (EI) fragmentation[3].

The Causality of Method Design: Why Derivatization?

A common pitfall in GC-MS analysis of imidazoles is attempting direct injection. 5-Fluoro-1H-imidazole-2-carbaldehyde contains a highly polar secondary amine (N-H) within its ring[1]. If injected directly, this active hydrogen acts as a strong hydrogen bond donor, interacting violently with residual silanol groups on the fused-silica capillary column. The result? Severe peak tailing, irreversible adsorption, and thermal degradation.

The Chemical Solution: We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) [4].

  • Mechanism: BSTFA acts as a powerful silyl donor, replacing the active N-H proton with a non-polar trimethylsilyl (TMS) group. The 1% TMCS acts as a catalyst, increasing the silyl donor potential and accelerating the reaction[4].

  • Causality: Because the aldehyde group lacks alpha-hydrogens, it cannot enolize and remains unreacted. The result is a clean, mono-TMS derivative (MW = 186.08 g/mol ). This conversion eliminates hydrogen bonding, significantly lowers the boiling point, and enhances thermal stability, allowing the analyte to elute as a sharp, symmetrical peak on a low-polarity DB-5MS column.

GCMS_Workflow A 1. Sample Extraction (Isolate Analyte) B 2. Derivatization (BSTFA + 1% TMCS) A->B  Prepare C 3. GC Separation (DB-5MS Column) B->C  Silylate N-H D 4. EI Ionization (70 eV) C->D  Elution E 5. Mass Spectrometry (SIM Mode) D->E  Fragmentation F 6. Data Analysis & Quantification E->F  m/z Detection

GC-MS analytical workflow for 5-Fluoro-1H-imidazole-2-carbaldehyde featuring BSTFA derivatization.

Step-by-Step Experimental Protocols

To ensure absolute trustworthiness, this protocol incorporates an internal standard (IS) (e.g., 4-Fluoro-1H-imidazole) to create a self-validating system that automatically corrects for minor variations in derivatization efficiency or injection volume.

Phase 1: Sample Preparation & Derivatization
  • Stock Preparation: Weigh 10.0 mg of 5-Fluoro-1H-imidazole-2-carbaldehyde and dissolve in 10 mL of anhydrous acetonitrile (1 mg/mL). Prepare the IS similarly.

  • Aliquot & Dry: Transfer 100 µL of the working standard solution (containing both analyte and IS) into a 2 mL glass GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature. (Moisture must be strictly avoided, as water destroys BSTFA).

  • Silylation: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS to the dried residue[4].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature prior to injection.

Phase 2: GC-MS Instrumental Conditions
  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness). The 5% phenyl stationary phase perfectly matches the polarity of the TMS-derivative.

  • Injection: 1.0 µL volume, Split ratio 10:1. Injector temperature set to 250°C.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: ~19.3 minutes.

  • MS Conditions: Electron Ionization (EI) mode at 70 eV. Ion source at 230°C; Quadrupole at 150°C.

  • Detection (SIM Mode): Monitor m/z 186 [M]⁺ (Molecular ion of the mono-TMS derivative) and m/z 171 [M-CH₃]⁺ (Base peak, formed by the loss of a methyl group from the TMS moiety).

A Self-Validating System: ICH Q2(R2) Validation Protocol

Method validation is not merely a regulatory checkbox; it is the scientific proof that your analytical procedure is fit for its intended purpose. This method must be validated according to the modernized[2] and [5].

Validation_Logic Root ICH Q2(R2) Validation 5-Fluoro-1H-imidazole-2-carbaldehyde Spec Specificity (Resolution > 1.5) Root->Spec Lin Linearity & Range (R² > 0.995) Root->Lin Acc Accuracy (Spike Recovery 90-110%) Root->Acc Prec Precision (RSD < 2.0%) Root->Prec Sens Sensitivity (LOD S/N > 3, LOQ S/N > 10) Root->Sens

ICH Q2(R2) validation parameters and acceptance criteria for the GC-MS method.
Validation Execution Steps:
  • Specificity: Inject a derivatization blank (Pyridine + BSTFA only) and a matrix blank. Confirm the absence of interfering peaks at the retention times of the analyte and IS (Resolution > 1.5).

  • Linearity and Range: Prepare calibration standards at 1, 5, 10, 20, and 50 µg/mL. Plot the peak area ratio (Analyte/IS) against the nominal concentration. The acceptance criterion is a correlation coefficient (R²) ≥ 0.995 across the reportable range[2].

  • Accuracy (Recovery): Spike known amounts of 5-Fluoro-1H-imidazole-2-carbaldehyde into a blank matrix at three levels (50%, 100%, and 150% of the target specification). Calculate recovery percentages. Acceptance criterion: 90% – 110%.

  • Precision:

    • Repeatability: Analyze six independent replicates at the 100% concentration level on the same day. (Acceptance: RSD ≤ 2.0%).

    • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different GC-MS system if available.

  • Sensitivity (LOD/LOQ): Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise (S/N) ratio of the m/z 171 quantifier ion. LOD requires S/N ≥ 3; LOQ requires S/N ≥ 10 with acceptable precision and accuracy.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL:[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Source: fda.gov. URL:[Link]

  • 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem. Source: nih.gov. URL:[Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Source: scispace.com. URL:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 5-Fluoro-1H-imidazole-2-carbaldehyde Tautomers

Executive Summary In structure-based drug design and materials science, the tautomeric state of heterocyclic pharmacophores dictates hydrogen-bonding directionality, pKa, and receptor affinity. 5-Fluoro-1H-imidazole-2-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-based drug design and materials science, the tautomeric state of heterocyclic pharmacophores dictates hydrogen-bonding directionality, pKa, and receptor affinity. 5-Fluoro-1H-imidazole-2-carbaldehyde exists as a dynamic equilibrium between its 4-fluoro and 5-fluoro tautomeric states. Because the proton on the imidazole nitrogen rapidly migrates between N1 and N3 at room temperature, characterizing these tautomers requires specialized spectroscopic techniques.

This guide provides an objective, deeply technical comparison of the spectroscopic modalities used to resolve, quantify, and lock the tautomers of 5-fluoro-1H-imidazole-2-carbaldehyde, supported by self-validating experimental protocols.

Mechanistic Drivers of Tautomeric Equilibrium

The equilibrium between 4-fluoro-1H-imidazole-2-carbaldehyde and 5-fluoro-1H-imidazole-2-carbaldehyde is governed by two competing electronic forces:

  • Inductive Effects: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. When the proton is on the adjacent nitrogen (the 5-fluoro-1H tautomer), this inductive pull destabilizes the protonated nitrogen, thermodynamically pushing the equilibrium toward the 4-fluoro-1H state.

  • Intramolecular Hydrogen Bonding: The 2-carbaldehyde group introduces a competing variable. Depending on the rotameric conformation of the formyl group, intramolecular hydrogen bonding between the aldehyde carbonyl oxygen and the imidazole N-H can selectively stabilize one tautomeric state over the other.

To accurately profile this molecule, researchers must employ techniques that operate on timescales faster than the proton exchange rate (e.g., Vibrational Spectroscopy) or artificially slow the exchange down (e.g., Variable-Temperature NMR or Solid-State NMR).

TautomerWorkflow Sample 5-Fluoro-1H-imidazole- 2-carbaldehyde RT_NMR Room Temp NMR (Solution) Sample->RT_NMR VT_NMR Low-Temp VT-NMR (<-50 °C) Sample->VT_NMR SS_NMR 13C CPMAS NMR (Solid-State) Sample->SS_NMR IR_Spec FT-IR Spectroscopy (Solid/Matrix) Sample->IR_Spec Avg_Signals Averaged Signals (Fast Exchange) RT_NMR->Avg_Signals Dynamic Eq. Resolved_NMR Resolved 4-F & 5-F Tautomers VT_NMR->Resolved_NMR Slow Exchange SS_NMR->Resolved_NMR Crystal Lattice Lock Resolved_IR Distinct ν(N-H) & ν(C=O) Bands IR_Spec->Resolved_IR Vibrational Timescale

Figure 1: Analytical workflow for resolving the tautomeric states of 5-fluoro-1H-imidazole-2-carbaldehyde.

Spectroscopic Modalities for Tautomer Resolution

Nuclear Magnetic Resonance (NMR) Profiling

At standard ambient temperature and pressure, solution-phase NMR yields a time-averaged spectrum due to rapid proton exchange. To isolate the tautomers, two primary strategies are employed:

  • Variable-Temperature (VT) ¹⁹F and ¹³C NMR: ¹⁹F NMR is the most sensitive probe for this system. The chemical shift of the fluorine atom is highly dependent on whether the adjacent nitrogen is protonated [3]. By lowering the temperature below the coalescence point (typically < -50 °C in non-polar solvents), the averaged signal decoalesces into distinct peaks representing the 4-F and 5-F tautomers. Similarly, ¹³C NMR reveals a massive chemical shift divergence (~30 ppm) between C4 and C5 depending on the tautomeric state [2].

  • Solid-State ¹³C CPMAS NMR: Crystallization inherently locks the molecule into its lowest-energy tautomeric form (or a specific co-crystal ratio). Cross-Polarization Magic Angle Spinning (CPMAS) NMR completely overcomes the effects of fast tautomerization, allowing for the direct observation of the crystal-locked tautomer without solvent interference [1].

Vibrational Spectroscopy (FT-IR)

Unlike NMR, the timescale of infrared spectroscopy (femtoseconds) is vastly faster than the rate of proton exchange. Therefore, FT-IR can theoretically observe both tautomers simultaneously if they co-exist. The diagnostic markers are the N-H stretching frequency (νN-H) and the C=O stretching frequency (νC=O). Intramolecular hydrogen bonding in specific tautomer-rotamer pairs will significantly red-shift the νC=O band compared to a non-hydrogen-bonded state [4].

Quantitative Data Summary

The following table summarizes the expected spectroscopic signatures used to differentiate the tautomeric states.

Table 1: Comparative Spectroscopic Signatures of Fluoroimidazole Tautomers

Spectroscopic Parameter4-Fluoro-1H Tautomer (Slow Exchange)5-Fluoro-1H Tautomer (Slow Exchange)Fast Exchange (Room Temp)
¹⁹F NMR Shift (δ, ppm) Upfield shifted (relative to 5-F)Downfield shifted (relative to 4-F)Broad, averaged singlet
¹³C NMR C4 Shift (δ, ppm) ~145 - 155 (C-F, large ¹JCF)~115 - 125 (C-H, small ³JCF)~135 (Averaged, broad doublet)
¹³C NMR C5 Shift (δ, ppm) ~115 - 125 (C-H, small ³JCF)~145 - 155 (C-F, large ¹JCF)~135 (Averaged, broad doublet)
FT-IR ν(C=O) (cm⁻¹) ~1680 (Strong H-bond to N-H)~1695 (Weak/No H-bond to N-H)N/A (Solid state locks tautomer)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to prevent common experimental artifacts (e.g., mistaking precipitation for decoalescence).

Protocol A: Variable-Temperature (VT) NMR for Tautomer Resolution

Objective: Resolve the 4-fluoro and 5-fluoro tautomers in solution.

  • Sample Preparation: Dissolve 15 mg of 5-fluoro-1H-imidazole-2-carbaldehyde in 0.6 mL of anhydrous CD₂Cl₂.

    • Expert Insight: Do not use DMSO-d₆ or Methanol-d₄. Strong hydrogen-bond accepting solvents will artificially bias the tautomeric equilibrium by stabilizing the tautomer that best donates a hydrogen bond to the solvent. CD₂Cl₂ is non-coordinating.

  • Baseline Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K to establish the fast-exchange averaged baseline.

  • Progressive Cooling: Lower the probe temperature in 10 K decrements down to 213 K. Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Decoalescence Monitoring: Monitor the ¹⁹F signal. Record the coalescence temperature (Tc) where the broad singlet splits into two distinct signals.

  • Self-Validation Step: Integrate the CD₂Cl₂ solvent residual peak against the total combined area of the resolved ¹⁹F signals at the lowest temperature. A constant ratio (compared to the 298 K baseline) confirms that signal resolution is due to the thermodynamic slowing of proton exchange, and not due to the sample precipitating out of the cold solution.

Protocol B: Solid-State ¹³C CPMAS NMR

Objective: Identify the crystallographically locked tautomer.

  • Rotor Packing: Pack the microcrystalline powder tightly into a 3.2 mm ZrO₂ MAS rotor to ensure uniform density and stable spinning.

  • Magic Angle Spinning: Spin the sample at 15 kHz to average out chemical shift anisotropy (CSA) while pushing spinning sidebands outside the isotropic peak region.

  • Cross-Polarization (CP) Setup: Apply a ramped CP block (e.g., 2 ms contact time) to transfer magnetization from ¹H to ¹³C, enhancing the signal of the rigid lattice.

  • Self-Validation Step: Cross-polarization efficiency varies wildly between protonated (C-H) and fluorinated (C-F) carbons. To validate that the absence of a second tautomeric signal is due to crystallographic locking rather than a CP artifact, acquire a direct-excitation ¹³C single-pulse (DP) spectrum with a long recycle delay (e.g., 60 s). This confirms the quantitative ratio of the C4/C5 carbons without CP bias [1].

References

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI.[Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC.[Link]

  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. ResearchGate.[Link]

  • FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. ResearchGate.[Link]

Validation

A Comparative Guide to the Electrophilicity of 5-Fluoro-1H-imidazole-2-carbaldehyde and its Non-Fluorinated Analogs

In the landscape of medicinal chemistry, heteroaromatic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, 1H-imidazole-2-carbaldehyde is a cornerstone, va...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, heteroaromatic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures. Among these, 1H-imidazole-2-carbaldehyde is a cornerstone, valued for its role in constructing a variety of bioactive compounds. The strategic introduction of a fluorine atom onto the imidazole ring, yielding 5-Fluoro-1H-imidazole-2-carbaldehyde, represents a deliberate tactic to modulate the molecule's physicochemical properties. This guide provides an in-depth comparison of the electrophilicity of 5-Fluoro-1H-imidazole-2-carbaldehyde versus its non-fluorinated parent, offering both a theoretical framework and practical experimental protocols for validation.

The electrophilicity of the aldehyde's carbonyl carbon is a critical parameter, dictating its reactivity towards nucleophiles. This property is particularly salient in the context of covalent inhibitor design, where the aldehyde may form a reversible or irreversible bond with a biological target, and in synthetic chemistry, where it influences reaction rates and yields. The introduction of fluorine, the most electronegative element, is anticipated to significantly enhance this electrophilicity through its potent electron-withdrawing effects.

The Electronic Influence of Fluorine on the Imidazole Scaffold

The impact of a fluorine substituent on the electronic character of an aromatic ring is a well-studied phenomenon, governed by the interplay of two opposing effects: the inductive effect (-I) and the resonance (mesomeric) effect (+M).

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the imidazole ring through the sigma bond network. This effect is distance-dependent and deactivates the entire ring, making it more electron-deficient.

  • Resonance Effect (+M): Fluorine's lone pairs can, in principle, be donated to the pi-system of the imidazole ring. However, due to the poor overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this resonance donation is significantly weaker compared to other halogens.

In the case of 5-Fluoro-1H-imidazole-2-carbaldehyde, the powerful -I effect is expected to dominate. This net withdrawal of electron density from the imidazole ring is relayed to the C2-carbaldehyde group, leading to a more electron-deficient carbonyl carbon and, consequently, enhanced electrophilicity.

Comparative Analysis: Predicted Outcomes

While direct head-to-head experimental data for these specific analogs is not extensively published, we can predict the outcomes based on established principles of physical organic chemistry.

Parameter1H-imidazole-2-carbaldehyde5-Fluoro-1H-imidazole-2-carbaldehydeRationale for Difference
¹³C NMR Chemical Shift (C=O) ~180-185 ppm (Predicted)Higher ppm value (more downfield)The fluorine atom's -I effect reduces electron shielding around the carbonyl carbon, shifting its resonance downfield.
LUMO Energy Higher EnergyLower EnergyThe electron-withdrawing fluorine atom stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.
Reaction Rate with Nucleophiles SlowerFasterThe increased positive partial charge on the carbonyl carbon makes it more susceptible to nucleophilic attack, accelerating the reaction rate.

Experimental Validation Protocols

To empirically validate the predicted differences in electrophilicity, the following protocols are recommended. These methods provide a robust framework for quantifying the electronic impact of the fluorine substituent.

Protocol 1: ¹³C NMR Spectroscopic Analysis

This experiment aims to measure the chemical shift of the carbonyl carbon, a sensitive probe of its electronic environment. A more downfield chemical shift indicates a more deshielded, and therefore more electrophilic, carbon nucleus.

Methodology:

  • Sample Preparation: Prepare 10-15 mg samples of both 5-Fluoro-1H-imidazole-2-carbaldehyde and 1H-imidazole-2-carbaldehyde, each dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in separate NMR tubes.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for the carbonyl carbon signal, which is a quaternary carbon and may have a long relaxation time.

  • Data Analysis: Process the spectra and accurately determine the chemical shift (in ppm) of the carbonyl carbon for both compounds. Compare the values to assess the relative deshielding.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Aldehyde A in DMSO-d6 acq1 Acquire ¹³C NMR Spectrum (Sample A) prep1->acq1 prep2 Dissolve Aldehyde B in DMSO-d6 acq2 Acquire ¹³C NMR Spectrum (Sample B) prep2->acq2 analysis Compare Carbonyl Chemical Shifts (ppm) acq1->analysis acq2->analysis

Caption: Workflow for ¹³C NMR analysis.

Protocol 2: Kinetic Assay via UV-Vis Spectrophotometry

This protocol measures the rate of reaction between the aldehydes and a model nucleophile, such as N-methylaniline, by monitoring the formation of the corresponding imine product, which often has a distinct UV-Vis absorbance profile.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of 5-Fluoro-1H-imidazole-2-carbaldehyde and 1H-imidazole-2-carbaldehyde (e.g., 10 mM in acetonitrile).

    • Prepare a stock solution of a suitable nucleophile like N-methylaniline (e.g., 200 mM in acetonitrile).

  • Wavelength Determination: Determine the λ_max (wavelength of maximum absorbance) for the expected imine product of one of the reactions.

  • Kinetic Run:

    • Equilibrate a cuvette containing a buffered solvent (e.g., phosphate buffer in acetonitrile/water) inside a temperature-controlled UV-Vis spectrophotometer.

    • Initiate the reaction by adding a small volume of the aldehyde stock solution followed by the nucleophile stock solution (in excess to ensure pseudo-first-order kinetics).

    • Immediately begin monitoring the change in absorbance at the predetermined λ_max over time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Calculate the initial rate of the reaction from the linear portion of the curve.

    • Repeat the experiment for the other aldehyde under identical conditions. Compare the initial rates to determine the relative reactivity.

G reagents Prepare Aldehyde & Nucleophile Stocks lambda_max Determine λmax of Imine Product reagents->lambda_max reaction Initiate Reaction in Spectrophotometer lambda_max->reaction monitor Monitor Absorbance vs. Time reaction->monitor analysis Calculate Initial Rate (k) & Compare Aldehydes monitor->analysis

Caption: Kinetic assay workflow via UV-Vis.

Implications for Drug Development and Synthetic Strategy

The enhanced electrophilicity of 5-Fluoro-1H-imidazole-2-carbaldehyde has significant practical implications:

  • Covalent Inhibitors: For researchers designing covalent drugs, the fluorinated aldehyde can serve as a more potent warhead. Its increased reactivity can lead to more rapid and efficient bond formation with a target nucleophile (e.g., cysteine or lysine) on a protein, potentially lowering the required therapeutic dose and improving efficacy.

  • Synthetic Chemistry: In multi-step syntheses, the use of the fluorinated aldehyde can accelerate reactions involving nucleophilic addition to the carbonyl group. This can lead to shorter reaction times, milder reaction conditions, and potentially higher yields, improving the overall efficiency of the synthetic route.

  • Metabolic Stability: Fluorine substitution can also block sites of oxidative metabolism, potentially increasing the metabolic stability and half-life of a drug candidate.

Conclusion

The introduction of a fluorine atom at the C5 position of 1H-imidazole-2-carbaldehyde is a powerful strategy for increasing the electrophilicity of the carbonyl carbon. This enhancement is driven by the potent electron-withdrawing inductive effect of fluorine, which dominates its weak resonance donation. While direct comparative data requires experimental validation as outlined in this guide, the foundational principles of physical organic chemistry provide a clear prediction of heightened reactivity for the fluorinated analog. This modulation of electronic properties is a key tool for medicinal chemists and process chemists alike, enabling the fine-tuning of reactivity for applications ranging from covalent drug design to the optimization of synthetic pathways.

References

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. A comprehensive review on the various roles of fluorine in drug design, including its electronic effects. [Link]

  • Understanding the Effects of Fluorine in Drug Design. Chemical Society Reviews. An authoritative source on the nuanced electronic and conformational effects of fluorine substitution. [Link]

  • Aromatic Substitution Reactions: The Halogens. In Organic Chemistry by Clayden, Greeves, & Warren. A foundational textbook chapter explaining the inductive and mesomeric effects of halogens on aromatic rings. [Link]

Comparative

In vivo vs in vitro stability of 5-Fluoro-1H-imidazole-2-carbaldehyde conjugates

Title: In Vivo vs. In Vitro Stability of 5-Fluoro-1H-imidazole-2-carbaldehyde Conjugates: A Comprehensive Comparison Guide Introduction As a Senior Application Scientist, I frequently encounter a critical bottleneck in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs. In Vitro Stability of 5-Fluoro-1H-imidazole-2-carbaldehyde Conjugates: A Comprehensive Comparison Guide

Introduction As a Senior Application Scientist, I frequently encounter a critical bottleneck in the preclinical development of targeted therapeutics and imaging agents: the translation of in vitro stability to in vivo efficacy. 5-Fluoro-1H-imidazole-2-carbaldehyde (5-F-ICA) is a highly versatile pharmacophore. Its carbaldehyde moiety allows for rapid bioconjugation via reductive amination or Schiff base formation, making it a cornerstone for novel chelating platforms and peptide therapeutic conjugates [2]. However, the electron-withdrawing nature of the fluorine atom at the 5-position significantly alters the electron density of the imidazole ring, creating unique metabolic vulnerabilities [5].

This guide provides an objective, data-driven comparison of the in vitro and in vivo stability profiles of 5-F-ICA conjugates. By examining the causality behind degradation pathways and providing self-validating experimental protocols, we aim to equip drug development professionals with the insights needed to optimize these conjugates for clinical success.

Mechanistic Causality: Why Do 5-F-ICA Conjugates Degrade?

Before diving into the data, we must understand the chemical and enzymatic forces acting on 5-F-ICA conjugates. The stability of these molecules is governed by three primary mechanisms:

  • Aldehyde/Imine Equilibrium: In aqueous environments, the 2-carbaldehyde group (or its resulting imine/hydrazone conjugates) exists in a pH-dependent equilibrium with its hydrate (geminal diol) form. This equilibrium dictates the conjugate's susceptibility to spontaneous hydrolysis [3].

  • Nucleophilic Defluorination: Unlike the highly stable 4-fluoroimidazoles, the 5-fluoro isomers are prone to nucleophilic displacement (via an addition-elimination mechanism) by biological thiols like glutathione (GSH) [5].

  • Hepatic Oxidation: Cytochrome P450 (CYP) enzymes actively target the imidazole ring and the linker region, leading to rapid Phase I clearance [4].

G A 5-F-ICA Conjugate B Hepatic CYP450 Oxidation A->B Phase I C Plasma Esterases/ Amidases A->C Hydrolysis D Nucleophilic Defluorination A->D Thiol attack E Aldehyde/Acid Metabolites B->E F Linker Cleavage C->F G GSH Adducts D->G

Metabolic degradation pathways of 5-F-ICA conjugates.

In Vitro Stability Profiling

In vitro assays (e.g., Human Liver Microsomes [HLM] and plasma stability) are the first line of defense in identifying metabolically labile conjugates.

Protocol 1: Self-Validating Microsomal Stability Assay Causality: To confidently attribute degradation to enzymatic activity rather than inherent chemical instability of the 5-fluoroimidazole ring, this protocol employs a self-validating matrix. We run parallel incubations with and without NADPH (the essential CYP cofactor). If degradation occurs without NADPH, it indicates chemical instability (e.g., spontaneous defluorination or hydrolysis) rather than CYP-mediated metabolism.

  • Preparation: Prepare a 10 mM stock of the 5-F-ICA conjugate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Split into two cohorts: Cohort A (NADPH added to 1 mM) and Cohort B (No NADPH, buffer only). Include Verapamil as a high-clearance positive control.

  • Incubation & Quenching: Incubate at 37°C. At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data: In Vitro Performance Table 1: Comparative In Vitro Stability of 5-F-ICA Conjugates vs. Non-Fluorinated Analogs

Compound ClassHLM t1/2​ (min)HLM CLint​ (µL/min/mg)Plasma t1/2​ (hr)Primary In Vitro Degradant
5-F-ICA-Peptide Conjugate 22.4 ± 1.861.94.2 ± 0.5Linker Hydrolysis
5-F-ICA-Small Molecule 14.5 ± 1.295.6> 24CYP-mediated Oxidation
Non-Fluorinated ICA Control 45.1 ± 3.430.7> 24Minor Oxidation

Observation: The introduction of the 5-fluoro group significantly increases the intrinsic clearance in microsomes compared to non-fluorinated controls, primarily due to the altered electronic distribution making the adjacent carbons more susceptible to oxidation [4].

In Vivo Stability & Pharmacokinetics

While in vitro data provides a baseline, in vivo environments introduce complex variables such as renal clearance, tissue distribution, and extrahepatic metabolism. For 5-F-ICA conjugates, in vivo stability is often lower than predicted by in vitro models due to rapid systemic defluorination and clearance [1].

Protocol 2: In Vivo PK and Metabolite Identification Workflow Causality: Standard PK tracking only monitors the parent compound. Because 5-F-ICA conjugates can undergo defluorination, we must track the formation of the defluorinated imidazole and free fluoride ions. High free fluoride indicates systemic instability that could lead to off-target toxicity, necessitating a redesign of the conjugate linker.

  • Dosing: Administer the 5-F-ICA conjugate intravenously (IV) at 2 mg/kg to male Sprague-Dawley rats (n=3).

  • Sampling: Collect blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Extraction: Perform protein precipitation using methanol (1:3 v/v).

  • High-Resolution Mass Spectrometry (HRMS): Analyze samples using a Q-TOF LC-MS system. Utilize mass defect filtering to identify the parent compound and screen for the loss of 19 Da (Fluorine) or the addition of 16 Da (Oxidation).

Quantitative Data: In Vivo Performance Table 2: In Vivo Pharmacokinetic Parameters in Rodent Models (IV Dosing)

Compound ClassClearance (mL/min/kg)Volume of Distribution (L/kg)AUC (ng·h/mL)In Vivo t1/2​ (hr)
5-F-ICA-Peptide Conjugate 48.51.28500.8
5-F-ICA-Small Molecule 65.22.45100.5
Non-Fluorinated ICA Control 22.11.118502.1

Comparative Analysis: The In Vitro to In Vivo Disconnect

When comparing the data from Table 1 and Table 2, a distinct In Vitro to In Vivo Extrapolation (IVIVE) disconnect emerges.

  • Underprediction of Clearance: The in vitro HLM assay predicts a moderate clearance rate for the 5-F-ICA-Peptide conjugate. However, the in vivo clearance (48.5 mL/min/kg) approaches hepatic blood flow in rats (~55 mL/min/kg).

  • The Causality: This disconnect is driven by extrahepatic metabolism. The 5-fluoro group is highly susceptible to nucleophilic attack by abundant systemic thiols (like GSH) in the bloodstream and tissues—a mechanism not fully captured in standard microsomal assays [5]. Furthermore, the hydration equilibrium of the 2-carbaldehyde moiety in physiological pH creates transient diol species that are rapidly cleared by the kidneys[3].

IVIVE N1 In Vitro Assays (HLM, Plasma) N2 Intrinsic Clearance (CL_int) N1->N2 N3 IVIVE Modeling N2->N3 N6 Stability Correlation N3->N6 N4 In Vivo PK (Rodent Models) N5 Metabolite ID (LC-MS/MS) N4->N5 N5->N6

IVIVE workflow correlating in vitro clearance to in vivo PK.

Strategic Recommendations for Researchers

To bridge the gap between in vitro and in vivo stability when working with 5-Fluoro-1H-imidazole-2-carbaldehyde conjugates:

  • Incorporate GSH Trapping Assays: Do not rely solely on HLM. Implement in vitro glutathione trapping assays early in the pipeline to predict nucleophilic defluorination.

  • Steric Shielding: If the 2-carbaldehyde linkage is hydrolytically unstable, consider introducing steric bulk (e.g., methyl groups) adjacent to the imine/hydrazone bond to restrict solvent access.

  • Isomeric Switching: If defluorination remains a critical in vivo liability, evaluate the 4-fluoroimidazole isomer, which has demonstrated a significantly higher degree of chemical stability against nucleophilic displacement [5].

References

  • Peptide therapeutic conjugates and uses thereof.
  • Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK)
  • pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. RSC Publishing.
  • Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. PMC.
  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2-, 4-, and 5-Fluoro-1-methylimidazole.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-1H-imidazole-2-carbaldehyde

Advanced Operational Guide: PPE and Handling Protocols for 5-Fluoro-1H-imidazole-2-carbaldehyde 5-Fluoro-1H-imidazole-2-carbaldehyde (CAS 2387295-75-0)[1] is a highly specialized fluorinated heterocyclic intermediate uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: PPE and Handling Protocols for 5-Fluoro-1H-imidazole-2-carbaldehyde

5-Fluoro-1H-imidazole-2-carbaldehyde (CAS 2387295-75-0)[1] is a highly specialized fluorinated heterocyclic intermediate utilized in the synthesis of novel therapeutics, including protein tyrosine phosphatase 1B (PTP1B) inhibitors and antiviral agents[2][3]. Due to the synergistic reactivity of the electrophilic carbaldehyde moiety and the lipophilic fluorinated imidazole ring, this compound presents unique occupational hazards.

This guide provides researchers and drug development professionals with a self-validating framework for Personal Protective Equipment (PPE), operational handling, and disposal, ensuring that safety protocols are driven by mechanistic causality rather than rote compliance.

Hazard Profile and Mechanistic Causality

Understanding the why behind a chemical hazard dictates the how of the protection. The compound exhibits standard GHS hazards associated with fluorinated imidazoles and reactive aldehydes[2][4].

Table 1: Mechanistic Hazard Profile of 5-Fluoro-1H-imidazole-2-carbaldehyde

GHS HazardDescriptionChemical Causality & Biological Mechanism
H302 Harmful if swallowedThe fluorinated imidazole ring enhances lipophilicity, facilitating rapid gastrointestinal absorption and systemic distribution[4].
H315 / H319 Causes skin/eye irritationThe electrophilic C2-carbaldehyde group undergoes rapid Schiff-base condensation with primary amines on dermal and ocular surface proteins, causing cross-linking and acute irritation[2].
H335 May cause respiratory irritationVolatilization of the solid (especially fine dust) allows inhalation; the aldehyde reacts with mucosal lining thiols and amines in the respiratory tract[5].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, a multi-layered PPE strategy is required. Every protocol described here operates as a self-validating system —meaning the failure of one layer is immediately detectable and mitigated by the next.

  • Dermal Protection (Hands):

    • Requirement: Double-gloving (4-mil Nitrile inner glove + 8-mil extended-cuff Nitrile outer glove).

    • Causality: Nitrile provides excellent resistance to the solid compound. However, if the compound is dissolved in solvents like DMSO or Methanol (common for this class), the solvent acts as a carrier, rapidly transporting the fluorinated compound through the skin.

    • Self-Validation: The user inspects the outer glove visually during handling; any discoloration, solvent droplet, or tactile change prompts immediate removal. The inner glove remains intact, providing a critical temporal buffer to prevent dermal exposure.

  • Ocular Protection:

    • Requirement: Indirect-vented chemical splash goggles.

    • Causality: Standard safety glasses are insufficient. The fine powder form of 5-Fluoro-1H-imidazole-2-carbaldehyde can easily become airborne. Indirect venting prevents airborne dust from settling into the eyes while mitigating lens fogging.

  • Respiratory & Body Protection:

    • Requirement: Flame-resistant (FR) lab coat with knit cuffs, and a NIOSH-approved N95/P100 particulate respirator (if handled outside a fume hood).

    • Causality: Knit cuffs prevent the sleeves from dragging through residual powder. The FR coat is necessary because aldehyde derivatives can be sensitive to static discharge during weighing, posing a localized flash risk if solvent vapors are present.

Operational Handling Workflow

HandlingWorkflow N1 Compound Storage (Argon, 2-8°C) N2 PPE Verification (Double Nitrile, Goggles) N1->N2 Initiate Protocol N3 Engineering Controls (Fume Hood >100 fpm) N2->N3 Verify Safety N4 Weighing & Transfer (Anti-static tools) N3->N4 Execute Handling N5 Reaction Setup (Closed System) N4->N5 Transfer N6 Waste Segregation (Halogenated Organics) N5->N6 Post-Reaction

Fig 1: Operational workflow for handling 5-Fluoro-1H-imidazole-2-carbaldehyde safely.

Step-by-Step Weighing and Transfer Protocol

This methodology ensures containment and minimizes static-induced dispersion of the powder.

  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm). Verify the absence of strong oxidizing agents in the hood, as carbaldehydes are prone to rapid oxidation[2].

  • Static Mitigation: Wipe the exterior of the compound bottle and the analytical balance with an anti-static cloth. Fluorinated powders often carry static charges that cause them to aerosolize upon opening.

  • Primary Transfer: Using a grounded stainless-steel spatula, transfer the required mass into an anti-static weigh boat.

    • Self-Validation Check: Observe the powder behavior; if it "jumps" or clings aggressively to the spatula, pause and use an anti-static ionizer gun. The physical behavior of the powder acts as an immediate visual indicator of static charge, validating whether the mitigation step was successful.

  • Secondary Containment: Transfer the weighed solid into a pre-tared reaction vial. Cap the vial inside the fume hood before transporting it to the reaction block.

  • Inert Atmosphere Purge: Because the carbaldehyde is air-sensitive[2], immediately purge the reaction vial with Argon for 3 minutes before adding solvents to prevent degradation into the corresponding carboxylic acid.

Spill Response and Disposal Plan

Step-by-Step Spill Response
  • Isolate: Evacuate personnel from the immediate area and maximize fume hood extraction.

  • Suppress: Do not dry sweep. Lightly mist the spilled powder with a compatible high-boiling solvent (e.g., polyethylene glycol) or cover with a damp towel to suppress dust generation.

  • Collect: Scoop the dampened material using non-sparking tools into a hazardous waste container.

  • Decontaminate (Mechanistic Quenching): Wash the surface with a 5% sodium bisulfite solution.

    • Causality: Sodium bisulfite reacts directly with the residual aldehyde to form a water-soluble, non-volatile bisulfite adduct. This chemically neutralizes the electrophilic hazard (H315/H319) at the molecular level.

Disposal Plan
  • Segregation: Dispose of as Halogenated Organic Waste due to the presence of the fluorine atom.

  • Incompatibilities: Do not mix with concentrated acids or bases. The imidazole ring can undergo unpredictable protonation/deprotonation leading to exothermic reactions.

  • Labeling: Label clearly with CAS 2387295-75-0 and GHS hazard pictograms for H315, H319, and H335.

References

  • ChemSrc. "5-Fluoro-1H-imidazole-2-carbaldehyde CAS Details." ChemSrc Database. Available at:[Link]

  • Thermo Fisher Scientific. "Imidazole-2-carboxaldehyde, 97%." Fisher Scientific Catalog. Available at:[Link]

Sources

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